5-Methylthiazole-4-carbohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1,3-thiazole-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3OS/c1-3-4(5(9)8-6)7-2-10-3/h2H,6H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVHOUZISABZCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CS1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic analysis of 5-Methylthiazole-4-carbohydrazide
An In-depth Technical Guide to the Spectroscopic Analysis of 5-Methylthiazole-4-carbohydrazide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the structural elucidation of 5-Methylthiazole-4-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. As a Senior Application Scientist, my objective is not merely to present data but to provide a validated, logical framework for analysis. The methodologies described herein are designed to be self-validating, ensuring that each step confirms the last, leading to an unambiguous characterization of the molecule. We will explore the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, treating them as complementary tools in our analytical arsenal.
Molecular Structure and Analytical Strategy
Before delving into instrumental analysis, it is crucial to understand the target structure. 5-Methylthiazole-4-carbohydrazide possesses a thiazole ring, a methyl group, and a carbohydrazide functional group. Each of these components will yield a distinct spectroscopic signature. Our strategy is to systematically probe these features using a multi-technique approach for comprehensive structural verification.
Below is the chemical structure of 5-Methylthiazole-4-carbohydrazide, which serves as our reference throughout this guide.
Caption: Chemical structure of 5-Methylthiazole-4-carbohydrazide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing precise information about the hydrogen and carbon framework. For 5-Methylthiazole-4-carbohydrazide, both ¹H and ¹³C NMR are indispensable.
Causality Behind Experimental Choices
The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is preferred over chloroform (CDCl₃) for this analysis. The hydrazide protons (-NH and -NH₂) are acidic and exchangeable; they are often broad or unobserved in CDCl₃ but are typically well-resolved in DMSO-d₆, allowing for their definitive assignment.[1][2]
¹H NMR Spectroscopy
The ¹H NMR spectrum will reveal distinct signals for each type of proton in the molecule. The methyl group protons, the thiazole ring proton, and the hydrazide protons each reside in a unique electronic environment.
Expected ¹H NMR Data (Predicted)
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~9.0 - 9.5 | Singlet (broad) | 1H | -C(=O)NH- |
| ~8.5 | Singlet | 1H | Thiazole C2-H |
| ~4.0 - 4.5 | Singlet (broad) | 2H | -NH₂ |
| ~2.5 | Singlet | 3H | -CH₃ |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides insight into the carbon backbone of the molecule. Each carbon atom gives a distinct signal, confirming the core structure.
Expected ¹³C NMR Data (Predicted)
| Predicted Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~165 | C=O (Carbohydrazide) |
| ~155 | C2 (Thiazole ring) |
| ~148 | C5 (Thiazole ring) |
| ~120 | C4 (Thiazole ring) |
| ~18 | -CH₃ |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 5-Methylthiazole-4-carbohydrazide in approximately 0.7 mL of DMSO-d₆ in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A greater number of scans is required compared to ¹H NMR. Typical parameters include a spectral width of 0-200 ppm and a relaxation delay of 2-5 seconds.[3]
-
Data Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and assign the peaks based on their chemical shifts and multiplicities.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The carbohydrazide and thiazole moieties have characteristic vibrational frequencies that serve as a molecular fingerprint.
Causality Behind Experimental Choices
The KBr pellet method is a standard and reliable technique for solid samples. It minimizes interference from solvents and produces sharp, well-defined absorption bands, which is crucial for identifying the key C=O and N-H stretching frequencies that confirm the hydrazide group.[4]
Expected FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3300 - 3150 | Strong, multiple bands | N-H stretching (asymmetric & symmetric of -NH₂ and -NH)[2][5] |
| ~1650 | Strong | C=O stretching (Amide I band)[1][5] |
| ~1610 | Medium | C=N stretching (Thiazole ring)[6] |
| ~1550 | Medium | N-H bending (Amide II band) |
| ~1450 | Medium | C=C stretching (Thiazole ring) |
| ~2950 | Medium-Weak | C-H stretching (-CH₃)[6] |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Place the KBr pellet in the spectrometer's sample holder and record the spectrum.
-
Spectra are typically collected in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.[4]
-
-
Data Analysis: Identify and label the major absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight of the compound and provides valuable structural information through the analysis of its fragmentation patterns.
Causality Behind Experimental Choices
Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like 5-Methylthiazole-4-carbohydrazide. It typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, providing a clear determination of the molecular weight. Analysis in positive ion mode is chosen because the nitrogen atoms in the thiazole ring and hydrazide group are readily protonated.
Expected Mass Spectrometry Data
-
Molecular Formula: C₅H₇N₃OS
-
Molecular Weight: 157.19 g/mol
-
Expected Ion (ESI+): [M+H]⁺ at m/z = 158.04
Proposed Fragmentation Pathway
Under higher energy conditions (e.g., collision-induced dissociation in MS/MS), the molecule will fragment in a predictable manner. A primary fragmentation event is often the cleavage of the amide C-N bond.
Caption: Proposed ESI-MS fragmentation pathway for 5-Methylthiazole-4-carbohydrazide.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., LC-MS QTOF or triple quadrupole).
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the [M+H]⁺ ion.
-
-
Data Analysis: Identify the [M+H]⁺ peak and confirm that its m/z value corresponds to the calculated molecular weight. If performing MS/MS, analyze the fragment ions to corroborate the proposed structure.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically the π→π* transitions associated with the conjugated thiazole ring system.[3]
Causality Behind Experimental Choices
Ethanol or methanol are common, suitable solvents for UV-Vis analysis of heterocyclic compounds. They are transparent in the relevant UV region and can solvate the polar analyte effectively. A quartz cuvette is mandatory as glass absorbs UV radiation.
Expected UV-Vis Data
| Solvent | Expected λmax (nm) | Transition |
|---|
| Ethanol | ~260 - 290 | π→π* |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute stock solution of the compound in a UV-grade solvent (e.g., ethanol). Further dilute this stock solution to a concentration that yields an absorbance in the optimal range of 0.1-1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Fill a 1 cm path length quartz cuvette with the pure solvent to be used as a reference (blank).
-
Fill a second matched quartz cuvette with the sample solution.
-
Scan the sample from approximately 400 nm down to 200 nm.
-
-
Data Analysis: Identify the wavelength of maximum absorption (λmax).
Integrated Analytical Workflow
No single technique provides a complete picture. The true power of spectroscopic analysis lies in the integration of data from multiple methods. The workflow below illustrates a logical sequence for the complete characterization of 5-Methylthiazole-4-carbohydrazide.
Caption: Integrated workflow for the spectroscopic analysis of the target compound.
This guide outlines a robust, multi-faceted approach to the spectroscopic characterization of 5-Methylthiazole-4-carbohydrazide. By systematically applying these techniques and understanding the causality behind each experimental choice, researchers can confidently elucidate and verify the structure of this and similar molecules, ensuring data integrity for applications in drug discovery and development.
References
- BenchChem. (n.d.). Spectroscopic Properties of 1,2,3-Thiadiazole Derivatives: An In-depth Technical Guide.
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El-Metwaly, N. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1741. Retrieved from [Link]
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ResearchGate. (2021). Derivatives from Thiazole Derivative. Retrieved from [Link]
- Gomha, S. M., et al. (2019). Synthesis, crystal structure and spectral properties of thiazole orange derivative. Journal of Molecular Structure, 1180, 64-71.
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Nowak, M. J., & Lapinski, L. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3848. Retrieved from [Link]
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Sączewski, J., et al. (2018). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 23(11), 2955. Retrieved from [Link]
- Malinowski, S. T. (1968). The Determination of Hydrazino–Hydrazide Groups. Pergamon.
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Shimizu, R., et al. (2024). Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. Frontiers in Chemistry, 12. Retrieved from [Link]
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Trzonkowski, P., et al. (2019). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Molecules, 24(18), 3247. Retrieved from [Link]
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ResearchGate. (2010). 1 H NMR spectra of compounds 4h and 5h in DMSO-d 6 in the region of 3.5-8.8 ppm. Retrieved from [Link]
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Kumar, S., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Bioinorganic Chemistry and Applications, 2014, 862737. Retrieved from [Link]
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Ahmad, M., et al. (2016). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Pakistan Journal of Pharmaceutical Sciences, 29(3), 811-817. Retrieved from [Link]
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- 1. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
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Biological activity of 5-Methylthiazole-4-carbohydrazide derivatives
An In-Depth Technical Guide to the Biological Activity of 5-Methylthiazole-4-carbohydrazide Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The thiazole nucleus is a cornerstone in medicinal chemistry, integral to numerous pharmacologically active compounds. When functionalized with a carbohydrazide moiety at the 4-position and a methyl group at the 5-position, it gives rise to a class of derivatives with a remarkably broad spectrum of biological activities. This guide provides a comprehensive technical overview of 5-methylthiazole-4-carbohydrazide derivatives, detailing their synthesis, mechanisms of action, and therapeutic potential. We will explore their significant antimicrobial, anticancer, and anti-inflammatory properties, supported by experimental data and protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold for novel therapeutic discovery.
Introduction: The Thiazole Scaffold in Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to form hydrogen bonds allow it to interact with a wide array of biological targets.[3][4] This versatility is evident in its presence in numerous approved drugs.[2][5]
The carbohydrazide group (-CO-NH-NH2) and its derived hydrazones (-CO-NH-N=CH-) are also of significant interest, as they confer a range of bioactivities, including antimicrobial, anticonvulsant, and anti-inflammatory effects.[6] The combination of the 5-methylthiazole core with the carbohydrazide-hydrazone moiety creates a synergistic pharmacophore, giving rise to derivatives with potent and diverse biological profiles. This guide synthesizes the current understanding of these compounds, focusing on their synthesis, biological evaluation, and structure-activity relationships (SAR).
General Synthesis Pathway
The synthesis of 5-methylthiazole-4-carbohydrazide derivatives is typically achieved through a straightforward and efficient multi-step process. The core strategy involves the formation of the key carbohydrazide intermediate, which is then condensed with a variety of aromatic aldehydes to generate a library of target compounds.
The general synthetic route is as follows:
-
Thiazole Ring Formation: The process often begins with the conversion of a starting material like 3-cyanopyridine into a carbothiamide.[7] This is followed by a Hantzsch-type synthesis, reacting the thioamide with an α-halo ketone or ester (e.g., ethyl-2-chloroacetoacetate) to form the substituted thiazole ring, yielding an ethyl 5-methyl-thiazole-4-carboxylate.[7]
-
Hydrazide Formation: The resulting ester is then treated with hydrazine hydrate (NH₂NH₂) via nucleophilic acyl substitution. This reaction displaces the ethoxy group to form the stable 5-methylthiazole-4-carbohydrazide intermediate.[6][7] This intermediate is the pivotal building block for the final derivatives.
-
Hydrazone Synthesis (Condensation): The final step is the condensation of the carbohydrazide with various substituted aromatic or heteroaromatic aldehydes.[6][7] This reaction, typically performed under reflux in an alcohol solvent, forms a Schiff base (an azomethine group, -N=CH-), resulting in the desired N'-arylmethylidene-5-methylthiazole-4-carbohydrazide derivatives.[6][7]
Visualizing the Synthesis Workflow
Caption: General synthetic pathway for 5-methylthiazole-4-carbohydrazide derivatives.
Experimental Protocol: Synthesis of N'-Arylmethylidene-5-methylthiazole-4-carbohydrazides
This protocol is a representative example based on established methodologies.[6][7]
-
Dissolution: Dissolve one molar equivalent of 5-methylthiazole-4-carbohydrazide in absolute ethanol (approx. 50 mL) in a round-bottomed flask.
-
Addition of Aldehyde: Add 1.2 molar equivalents of the desired substituted aromatic aldehyde to the solution.
-
Reaction: Stir the mixture under reflux for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture in an ice bath (0–10 °C) to induce precipitation of the product.
-
Purification: Filter the resulting solid precipitate, wash with cold ethanol, and dry under vacuum.
-
Recrystallization: Further purify the crude product by recrystallization from a suitable solvent system, such as a DMF-DMSO mixture or aqueous ethanol, to afford the pure target compound.[7][8]
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.[4][9][10]
Anticancer Activity
Derivatives of this class have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.
Mechanism and Selectivity
The anticancer effects of thiazole derivatives can be attributed to various mechanisms, including the inhibition of key enzymes like protein kinases, aromatase, and matrix metalloproteinases (MMPs), as well as the induction of apoptosis.[11] Studies on carbohydrazide derivatives have shown that they can significantly decrease the viability of cancer cells while exhibiting lower toxicity towards normal fibroblast cells, indicating a desirable selectivity index.[4][12] For instance, certain derivatives have shown potent activity against A549 lung cancer cells and MCF-7 breast cancer cells.[4][11] One study found that a 5-chloro-3-methylisothiazole-4-carbohydrazide derivative was nearly twice as active against cancer cells as it was against normal MCF-10A mammary gland cells.[9]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity (IC₅₀ values) of representative compounds against various cancer cell lines. Lower IC₅₀ values indicate higher potency.
| Compound ID | Substituent (R) | Cell Line | IC₅₀ (µM) | Reference |
| 4a | H (unsubstituted phenyl) | A549 (Lung) | 26.53 | [11] |
| 3e | 4-Fluoro, 3-Nitro-phenyl | A549 (Lung) | 43.38 | [4][12] |
| Compound 3 | (1E,2E)-3-phenylprop-2-en-1-ylidene | MCF-7 (Breast) | < 15 µg/mL | [9] |
| Compound 3 | (1E,2E)-3-phenylprop-2-en-1-ylidene | LoVo (Colon) | < 15 µg/mL | [9] |
| 8c | 4-chloro-2-methylphenyl | A-549 (Lung) | 48% inhibition @ 5 µg/mL | [13] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.
-
Cell Seeding: Plate cancer cells (e.g., A549) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds (e.g., from 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualizing the Cytotoxicity Assay Workflow
Caption: Standard workflow for the MTT cell viability assay.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of new antimicrobial agents.[14] 5-Methylthiazole-4-carbohydrazide derivatives have shown promising activity against a wide range of bacteria and fungi.
Mechanism of Action
The antimicrobial action of these compounds is often linked to their ability to disrupt microbial cell integrity and function. One proposed mechanism involves interference with the cell membrane, leading to leakage of intracellular components. Time-kill assays have demonstrated that these compounds can exert a bactericidal or fungicidal effect, defined as a 99.9% reduction in colony-forming units (CFU/mL).[1] Furthermore, some derivatives have been shown to inhibit biofilm formation, a key virulence factor in many chronic infections.[1]
Quantitative Data: Antimicrobial Potency
The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
| Compound ID | Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Compound 15 | Staphylococcus aureus | 1.95 - 15.62 | 3.91 - 62.5 | [6] |
| Compound 15 | Escherichia coli | 125 | > 1000 | [6] |
| Compound 12 | MRSA (Resistant S. aureus) | 67.5 - 135.1 (µM) | 135.1 - 270.2 (µM) | [15] |
| Compound 7 | Escherichia coli | 43.3 - 86.7 (µM) | 86.7 - 173.4 (µM) | [15] |
Note: Compound 15 contains a 5-nitro-2-furyl moiety, which is known for its antimicrobial properties.[6]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation: Prepare a two-fold serial dilution of each test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Adjust the turbidity of an overnight microbial culture to a 0.5 McFarland standard and dilute it to achieve a final inoculum concentration of approximately 5x10⁵ CFU/mL in each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Reading: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
-
MBC Determination: To determine the MBC, subculture 10-20 µL from each well showing no growth onto an agar plate. The lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum is the MBC.
Anti-inflammatory Activity
Chronic inflammation is implicated in a host of diseases, including arthritis, cardiovascular disease, and cancer. Non-steroidal anti-inflammatory drugs (NSAIDs) are a primary treatment, often acting by inhibiting cyclooxygenase (COX) enzymes.[2] Several 5-methylthiazole derivatives have been identified as potent anti-inflammatory agents.
Mechanism of Action: COX/LOX Inhibition
The primary mechanism for the anti-inflammatory action of many NSAIDs is the inhibition of COX-1 and COX-2, enzymes that catalyze the synthesis of pro-inflammatory prostaglandins.[2][5] Studies on related thiazole derivatives have shown that they can act as selective COX-1 inhibitors.[2][5] Some compounds have also been investigated as dual inhibitors of both 15-lipoxygenase (15-LOX) and carbonic anhydrase II, enzymes that also play roles in inflammation and related pathologies.[16] The anti-inflammatory effect can also be assessed by the ability of a compound to prevent the denaturation of proteins, a well-documented cause of inflammation.[7]
Quantitative Data: Anti-inflammatory Efficacy
| Compound ID | Assay | Target | IC₅₀ (µg/mL) | Reference |
| 5l | Protein Denaturation | Bovine Serum Albumin | 46.29 | [7] |
| 5g | Protein Denaturation | Bovine Serum Albumin | 100.60 | [7] |
| 5a | Enzyme Inhibition | 15-Lipoxygenase | 0.12 (µM) | [16] |
| 5h | Enzyme Inhibition | Carbonic Anhydrase II | 1.26 (µM) | [16] |
Note: Compound 5l, the most active in its series, contains hydroxyl and methoxy groups, which were found to enhance its anti-inflammatory activity.[7]
Visualizing the Inflammatory Pathway
Caption: Inhibition of the cyclooxygenase (COX) pathway by thiazole derivatives.
Conclusion and Future Directions
The 5-methylthiazole-4-carbohydrazide scaffold is a highly promising platform for the development of new therapeutic agents. The derivatives synthesized from this core exhibit a remarkable breadth of biological activities, with potent anticancer, antimicrobial, and anti-inflammatory effects demonstrated in vitro. The straightforward synthesis allows for the creation of large libraries of compounds with diverse substitutions, facilitating robust structure-activity relationship (SAR) studies.
Future research should focus on:
-
Lead Optimization: Modifying the most potent compounds to improve their efficacy, selectivity, and pharmacokinetic profiles.
-
In Vivo Studies: Validating the in vitro findings in relevant animal models of cancer, infection, and inflammation.
-
Mechanism Elucidation: Further investigating the precise molecular targets and signaling pathways modulated by these compounds.
-
Toxicity Profiling: Assessing the safety and tolerability of lead candidates to ensure their suitability for clinical development.
By continuing to explore this versatile chemical class, the scientific community can unlock new avenues for treating some of the most pressing medical challenges.
References
- The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity.
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- MODE OF ACTION OF 5-ACETYL-4-METHYLTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. Unknown Source.
- EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES.
- Synthesis and anticancer activity of new carbohydrazide deriv
- Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. Unknown Source.
- Microwave Assisted Synthesis and Antimicrobial Activity of Novel 1,3,4-Thiadiazoles and 1,2,4-Triazoles Derived from 2-(3-Fluorophenyl)-4-methylthiazole-5-carbohydrazide. Crossref.
- Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI.
- Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. PubMed Central.
- Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies.
- Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies.
- 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI.
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- Substituted (E)-2-(2-benzylidenehydrazinyl)
- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv
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- SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
- Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
- (R)
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Methodological & Application
Application Note: Strategic Derivativation of 5-Methylthiazole-4-carbohydrazide for Enhanced Biological Screening
Abstract
This technical guide provides a comprehensive framework for the derivatization of 5-methylthiazole-4-carbohydrazide, a versatile heterocyclic scaffold, to generate a library of novel compounds for biological screening. Thiazole derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1] This note details the strategic rationale, synthetic protocols, and preliminary biological evaluation methodologies. We focus on the synthesis of N'-arylidenecarbohydrazides (Schiff bases) via acid-catalyzed condensation, a robust and efficient method for achieving structural diversity. Furthermore, a standardized protocol for primary antimicrobial screening using the broth microdilution method is provided to facilitate the identification of lead compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel thiazole derivatives.
Introduction: The Thiazole Scaffold in Medicinal Chemistry
1.1 Significance of Thiazole-Containing Compounds
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug discovery.[2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents. Clinically approved drugs containing the thiazole moiety include the anticancer agent Tiazofurin, the antiretroviral Ritonavir, and the antimicrobial Sulfathiazole, highlighting the scaffold's broad therapeutic applicability.[2][3] Thiazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5]
1.2 5-Methylthiazole-4-carbohydrazide: A Versatile Building Block
5-Methylthiazole-4-carbohydrazide serves as an excellent starting material for the synthesis of compound libraries. The key to its utility lies in the carbohydrazide (-CONHNH₂) functional group. The terminal primary amine of the hydrazide is a potent nucleophile, making it highly reactive towards electrophilic species, particularly the carbonyl carbon of aldehydes and ketones.[6][7] This reactivity allows for the straightforward introduction of a wide variety of substituents, enabling a systematic exploration of the chemical space around the core thiazole structure.
1.3 Rationale for Derivatization: Exploring Chemical Space for Biological Activity
The primary goal of derivatization is to systematically modify the structure of a core molecule to enhance its biological activity, selectivity, and pharmacokinetic properties.[8] By reacting 5-methylthiazole-4-carbohydrazide with a diverse panel of aromatic and heteroaromatic aldehydes, a library of Schiff bases (hydrazones) can be generated. These modifications can profoundly influence the molecule's interaction with biological targets by altering its steric profile, lipophilicity, and electronic distribution. This approach allows for the investigation of structure-activity relationships (SAR), providing crucial insights for the rational design of more potent and specific therapeutic agents.[9]
Core Chemistry: Derivatization Strategies
2.1 Principle of Reaction: The Nucleophilic Hydrazide Moiety
The synthesis of N'-arylidenecarbohydrazides (hydrazones) proceeds via a nucleophilic addition-elimination reaction between the carbohydrazide and an aldehyde.[10] The reaction is typically catalyzed by a small amount of acid, which serves to protonate the carbonyl oxygen of the aldehyde, thereby increasing the electrophilicity of the carbonyl carbon.[11][12] The lone pair of electrons on the terminal nitrogen of the hydrazide then attacks the activated carbonyl carbon, forming a tetrahedral intermediate. Subsequent dehydration leads to the formation of the stable carbon-nitrogen double bond (azomethine group) characteristic of Schiff bases.[13]
2.2 Strategy 1: Synthesis of N'-Arylidenecarbohydrazides (Schiff Bases)
This strategy is the most direct and widely used method for derivatizing carbohydrazides. Its advantages include operational simplicity, generally high yields, and the vast commercial availability of diverse aldehydes, which allows for the rapid generation of a large library of analogues. The resulting hydrazones are often crystalline solids that can be easily purified by recrystallization.[14]
2.3 Strategy 2: Cyclocondensation Reactions for Advanced Scaffolds
While this note focuses on Schiff base formation, it is important to recognize that the carbohydrazide moiety is also a precursor for more complex heterocyclic systems. For instance, reaction with carbon disulfide can lead to the formation of 1,3,4-oxadiazoles, while reactions with thiosemicarbazide followed by cyclization can yield 1,3,4-thiadiazoles.[15][16][17][18] These reactions create more rigid, bicyclic structures that can present different pharmacophores for biological targets.
Experimental Protocols
3.1 General Materials and Methods
All reagents and solvents should be of analytical grade and used without further purification unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C), Infrared (IR) spectra, and Mass Spectrometry (MS) should be used to confirm the structures of all synthesized compounds.
3.2 Protocol: General Procedure for the Synthesis of 5-Methyl-N'-arylidenethiazole-4-carbohydrazides
This protocol describes a general method for the acid-catalyzed condensation of 5-Methylthiazole-4-carbohydrazide with a substituted aromatic aldehyde.
Reagents:
-
5-Methylthiazole-4-carbohydrazide
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Absolute Ethanol (Solvent)
-
Glacial Acetic Acid (Catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-Methylthiazole-4-carbohydrazide (1.0 eq.) in a minimal amount of absolute ethanol.
-
To this solution, add the selected substituted aromatic aldehyde (1.0 eq.).
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[7]
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates out of the solution is collected by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to yield the pure Schiff base derivative.
Expert Insight: The role of the acid catalyst is crucial for activating the aldehyde's carbonyl group, but an excess can protonate the hydrazide, reducing its nucleophilicity.[11][19] Therefore, only a catalytic amount is necessary. The choice of aldehyde substituent will directly impact the electronic properties and potential biological activity of the final compound.
Biological Screening Workflow
4.1 Rationale for Assay Selection
Given the well-documented antimicrobial properties of thiazole derivatives, a primary screening assay to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria is a logical first step.[20] The broth microdilution method is a standardized, quantitative technique that allows for the efficient testing of multiple compounds against various microorganisms.[21][22]
4.2 Protocol: Primary Antimicrobial Screening using Broth Microdilution Method
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[23][24][25][26]
Materials:
-
Synthesized thiazole derivatives
-
96-well microtiter plates (sterile)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (DMSO/MHB)
-
Resazurin sodium salt solution (optional, for viability indication)
Procedure:
-
Compound Preparation: Prepare stock solutions of the synthesized derivatives and the positive control antibiotic in DMSO (e.g., at 10 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the stock solutions using MHB to achieve a range of test concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).[27]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to all wells containing the test compounds, positive control, and negative control (broth with inoculum and DMSO, but no compound). A sterility control well (broth only) should also be included.
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[20] This can be determined by visual inspection or by adding a viability indicator like resazurin and observing for a color change.
Data Presentation & Visualization
5.1 Table of Representative Derivatives and Hypothetical Data
All quantitative data should be summarized for clear comparison.
| Compound ID | Aryl Substituent (Ar-) | Molecular Formula | Yield (%) | Hypothetical MIC (µg/mL) vs. S. aureus |
| SMT-H | -H (Benzaldehyde) | C₁₁H₁₀N₄OS | 85 | 128 |
| SMT-Cl | -4-Cl (4-Chlorobenzaldehyde) | C₁₁H₉ClN₄OS | 91 | 32 |
| SMT-OMe | -4-OCH₃ (4-Methoxybenzaldehyde) | C₁₂H₁₂N₄O₂S | 88 | 64 |
| SMT-NO₂ | -4-NO₂ (4-Nitrobenzaldehyde) | C₁₁H₉N₅O₃S | 93 | 16 |
5.2 Visualization of Experimental Workflow
A clear workflow diagram helps in visualizing the entire process from synthesis to a potential therapeutic lead.
Caption: Workflow from Synthesis to Hit Identification.
5.3 Visualization of Reaction Scheme
The chemical transformation is clearly illustrated in the following diagram.
Caption: General Reaction for Schiff Base Synthesis.
Troubleshooting and Expert Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No Product Yield in Synthesis | 1. Incomplete reaction. 2. Deactivated aldehyde. 3. Catalyst amount incorrect. | 1. Increase reflux time and monitor via TLC. 2. Use freshly distilled or high-purity aldehyde. 3. Ensure only 2-3 drops of acid are used. |
| Difficulty in Product Purification | Product is oily or does not crystallize easily. | Try trituration with a non-polar solvent like hexane or diethyl ether to induce solidification before attempting recrystallization. |
| Compound Precipitation in Assay | Poor aqueous solubility of the synthesized derivative. | Ensure the final DMSO concentration in the assay wells is ≤1%. If precipitation persists, the compound may not be suitable for this aqueous assay. |
| Inconsistent MIC Results | 1. Inaccurate inoculum density. 2. Contamination. | 1. Carefully standardize the bacterial inoculum to 0.5 McFarland before dilution. 2. Use aseptic techniques throughout the protocol; always run a sterility control. |
Conclusion
The derivatization of 5-methylthiazole-4-carbohydrazide via Schiff base formation is a highly effective and versatile strategy for generating novel molecular entities for biological screening. The protocols outlined in this application note provide a robust foundation for the synthesis, purification, characterization, and preliminary antimicrobial evaluation of a diverse library of thiazole derivatives. The insights gained from these initial screens can guide further structure-activity relationship studies and lead to the identification of promising new candidates for drug development.
References
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Title: Synthesis of New 1,3,4-Thiadiazole and 1,2,3,4-Oxathiadiazole Derivatives from Carbohydrate Precursors and Study of Their Effect on Tyrosinase Enzyme Source: Molecules (Basel, Switzerland) via NIH URL: [Link]
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Title: Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations Source: NIH National Library of Medicine URL: [Link]
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Title: Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole Source: PubMed URL: [Link]
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Title: Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole Source: Journal of Clinical Microbiology URL: [Link]
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Title: A review on thiazole based compounds & it's pharmacological activities Source: Pre-print server URL: [Link]
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Title: CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole Source: Brazilian Journal of Microbiology via NIH URL: [Link]
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Title: Water-soluble Organocatalysts for Hydrazone and Oxime Formation Source: NIH National Library of Medicine URL: [Link]
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Title: M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]
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Title: Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives Source: PubMed URL: [Link]
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Title: Synthesis of New 1,3,4-Thiadiazole and 1,2,3,4-Oxathiadiazole Derivatives from Carbohydrate Precursors and Study of Their Effect Source: Semantic Scholar URL: [Link]
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Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: MDPI URL: [Link]
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Title: Evaluation of novel compounds as anti-bacterial or anti-virulence agents Source: NIH National Library of Medicine URL: [Link]
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Title: CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Standards | GlobalSpec URL: [Link]
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Title: Importance of ortho Proton Donors in Catalysis of Hydrazone Formation Source: ACS Publications URL: [Link]
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Title: Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH Source: NIH National Library of Medicine URL: [Link]
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Title: Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking Source: MDPI URL: [Link]
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Title: Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer Source: ACS Omega URL: [Link]
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Title: Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes Source: ResearchGate URL: [Link]
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Title: Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition Source: MDPI URL: [Link]
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Title: Synthesis of 1,3,4-thiadiazoles Source: Organic Chemistry Portal URL: [Link]
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Title: Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes Source: Bohrium URL: [Link]
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Title: A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives Source: MDPI URL: [Link]
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Title: Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities Source: Pre-print server URL: [Link]
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Title: Formation of oximes and hydrazones (video) Source: Khan Academy URL: [Link]
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Title: Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods Source: NIH National Library of Medicine URL: [Link]
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Title: Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB Source: MDPI URL: [Link]
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Title: Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicar Source: Longdom Publishing URL: [Link]
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Title: Synthesis and Evaluation of Bis-Schiff Bases of Carbohydrazide as Antioxidant and Cytotoxic Agents Source: PubMed URL: [Link]
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Title: An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials Source: Pre-print server URL: [Link]
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Title: The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using Source: Pre-print server URL: [Link]
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Title: Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety Source: NIH National Library of Medicine URL: [Link]
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Title: Synthesis protocol of the Schiff base ligand (HL). Source: ResearchGate URL: [Link]
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Title: Schiff Base Synthesis Experiment Source: IONiC / VIPEr URL: [Link]
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Title: Carbohydrazide Analogues: A Review of Synthesis and Biological Activities Source: ResearchGate URL: [Link]
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Title: Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones Source: Semantic Scholar URL: [Link]
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Title: Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives Source: Pre-print server URL: [Link]
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Title: Derivatization – Knowledge and References Source: Taylor & Francis URL: [Link]
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Title: Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors Source: PubMed Central URL: [Link]
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5-Methylthiazole-4-carbohydrazide: A Versatile Scaffold for the Next Generation of Kinase Inhibitors
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule inhibitors that target the ATP-binding site of specific kinases has revolutionized therapeutic strategies. Within this landscape, the thiazole ring has emerged as a privileged scaffold, valued for its metabolic stability and its ability to engage in key interactions within the kinase active site. This application note details the utility of 5-methylthiazole-4-carbohydrazide as a strategic building block for the synthesis of novel kinase inhibitors. We provide an in-depth analysis of its chemical reactivity, proposed synthetic protocols for derivatization, and a discussion of the relevant biological evaluation methodologies. The focus is on leveraging the carbohydrazide moiety for the construction of diverse molecular architectures targeting key oncogenic kinases such as EGFR, VEGFR, BRAF, and CDKs.
Introduction: The Thiazole Advantage in Kinase Inhibition
The aberrant activity of protein kinases is a primary driver of oncogenesis, making them high-value targets for therapeutic intervention.[1][2] The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a prominent feature in numerous FDA-approved drugs and clinical candidates.[3][4] Its prevalence in medicinal chemistry stems from its ability to act as a bioisostere for other aromatic rings, its metabolic stability, and its capacity to form crucial hydrogen bonds and van der Waals interactions within the ATP-binding pocket of kinases.[5][6] Several successful kinase inhibitors, such as the BRAF inhibitor Dabrafenib, incorporate a thiazole core, underscoring its importance in the field.[7]
The subject of this guide, 5-methylthiazole-4-carbohydrazide, offers a unique combination of the stable thiazole core with a reactive carbohydrazide functional group. The hydrazide moiety is a versatile handle for a variety of chemical transformations, most notably the formation of N-acylhydrazones, which are themselves a class of compounds with demonstrated biological activity.[8][9] This building block, therefore, provides a strategic entry point for creating large, diverse libraries of potential kinase inhibitors.
The Strategic Value of 5-Methylthiazole-4-carbohydrazide
The 5-methylthiazole-4-carbohydrazide scaffold offers several advantages for the design of kinase inhibitors:
-
Structural Rigidity and Planarity: The thiazole ring provides a rigid, planar core that can effectively position substituents for optimal interaction with the kinase active site.
-
Hydrogen Bonding Capabilities: The nitrogen and sulfur atoms of the thiazole ring, along with the carbohydrazide moiety, can participate in hydrogen bonding with the hinge region of the kinase, a key interaction for ATP-competitive inhibitors.
-
Synthetic Tractability: The carbohydrazide group is readily derivatized through condensation reactions with a wide range of aldehydes and ketones, allowing for the facile introduction of diverse chemical functionalities.[8][10] This enables systematic exploration of the structure-activity relationship (SAR).
-
Bioisosteric Potential: The thiazole ring can serve as a bioisostere for other aromatic systems, such as phenyl or pyrazole rings, which are commonly found in kinase inhibitors.[6]
Proposed Synthetic Pathways and Protocols
While the direct use of 5-methylthiazole-4-carbohydrazide as a starting material for kinase inhibitor synthesis is not extensively documented, its reactivity is predictable based on the well-established chemistry of carbohydrazides. The following protocols are proposed as robust starting points for the synthesis of diverse libraries of kinase inhibitors.
General Synthesis of Thiazolyl N'-Acylhydrazone Derivatives
The condensation of a carbohydrazide with an aldehyde or ketone to form an N'-acylhydrazone is a fundamental and high-yielding reaction in medicinal chemistry.[8][10][11] This reaction allows for the introduction of a wide variety of substituents, which can be tailored to target the specific subpockets of the kinase active site.
Protocol 1: Synthesis of N'-(arylmethylidene)-5-methylthiazole-4-carbohydrazides
This protocol describes the general procedure for the synthesis of N'-acylhydrazone derivatives from 5-methylthiazole-4-carbohydrazide and a substituted aromatic aldehyde.
Materials:
-
5-Methylthiazole-4-carbohydrazide
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
Procedure:
-
To a solution of 5-methylthiazole-4-carbohydrazide (1.0 mmol) in ethanol (15 mL) in a round-bottom flask, add the substituted aromatic aldehyde (1.0 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The product will often precipitate out of solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure N'-(arylmethylidene)-5-methylthiazole-4-carbohydrazide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants and allows for easy precipitation of the product upon cooling.
-
Catalytic Acid: The reaction is catalyzed by acid, which protonates the carbonyl oxygen of the aldehyde, making it more electrophilic and facilitating the nucleophilic attack by the hydrazide.
-
Reflux Conditions: Heating the reaction mixture increases the reaction rate, leading to a higher yield in a shorter time.
Targeting Key Kinase Signaling Pathways
Derivatives of 5-methylthiazole-4-carbohydrazide can be designed to target a variety of oncogenic kinases. The choice of substituents on the N'-acylhydrazone moiety will be critical in determining the selectivity and potency of the inhibitors. Below are some key kinase signaling pathways that are attractive targets for inhibitors derived from this scaffold.
EGFR and VEGFR Signaling in Angiogenesis and Proliferation
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are receptor tyrosine kinases that play crucial roles in cell proliferation and angiogenesis, respectively.[5][12] Their overexpression or constitutive activation is a common feature in many cancers. Thiazole-containing compounds have shown significant promise as inhibitors of both EGFR and VEGFR-2.[12][13]
BRAF and CDK Signaling in Cell Cycle and Proliferation
The BRAF kinase is a key component of the MAPK signaling pathway, and the V600E mutation is a common driver of melanoma and other cancers.[7][14] Cyclin-dependent kinases (CDKs), particularly CDK2, are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis.[15][16] Thiazole-based inhibitors have been developed for both BRAF and CDKs.[7][17]
Biological Evaluation of Thiazole-Based Kinase Inhibitors
A critical step in the development of novel kinase inhibitors is their biological evaluation. This typically involves a tiered approach, starting with in vitro enzyme assays, followed by cell-based assays, and culminating in in vivo studies.
In Vitro Kinase Inhibition Assays
The initial screening of compounds is typically performed using in vitro kinase inhibition assays to determine their potency against the target kinase. A variety of assay formats are available, with luminescence-based assays being a popular choice due to their high sensitivity and throughput.
Protocol 2: General Kinase Inhibition Assay (Luminescence-Based)
Materials:
-
Synthesized thiazole derivatives
-
Recombinant kinase (e.g., EGFR, VEGFR-2, BRAF, CDK2)
-
Kinase-specific substrate
-
ATP
-
Assay buffer
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, its specific substrate, and the test compound to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time (typically 1-2 hours).
-
Stop the kinase reaction and measure the amount of ADP produced using the luminescence-based assay kit according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition relative to a control reaction without the inhibitor.
-
Determine the IC₅₀ value for each compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cell-Based Proliferation Assays
Once potent inhibitors have been identified in vitro, their efficacy in a cellular context needs to be evaluated. Cell-based proliferation assays, such as the MTT or MTS assay, are commonly used to assess the ability of a compound to inhibit the growth of cancer cell lines that are dependent on the target kinase.
Protocol 3: Cell Proliferation Assay (MTT)
Materials:
-
Cancer cell line of interest (e.g., A549 for EGFR, HUVEC for VEGFR-2, A375 for BRAF V600E, MCF-7 for CDK2)
-
Cell culture medium and supplements
-
Synthesized thiazole derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) value for each compound.
Data Presentation: Potency of Structurally Related Thiazole-Based Kinase Inhibitors
While specific data for derivatives of 5-methylthiazole-4-carbohydrazide is limited, the following table summarizes the inhibitory activities of structurally related thiazole-hydrazone and other thiazole-based compounds against various protein kinases, providing a benchmark for the potential of this scaffold.
| Compound ID/Reference | Kinase Target | IC₅₀ (nM) | Cell Line (GI₅₀, µM) |
| Thiazolyl-pyrazoline derivative [12] | EGFR | 32.5 | A549 (NSCLC) |
| Thiazole-based chalcone [13] | EGFR | - | A549 (NSCLC) |
| Coumarin-thiazole hybrid | CDK2 | 22 | HeLa (Cervical) |
| Thiazolone derivative [15] | CDK2 | 105.39 | MCF-7 (Breast) |
| Thiazole derivative [7] | BRAF V600E | 23.1 | WM266.4 (Melanoma) |
| Thiazole-based derivative | VEGFR-2 | 51.09 | MDA-MB-231 (Breast) |
Conclusion and Future Directions
5-Methylthiazole-4-carbohydrazide represents a promising and versatile building block for the development of novel kinase inhibitors. Its inherent structural features, combined with the synthetic accessibility of the carbohydrazide moiety, provide a powerful platform for generating diverse chemical libraries. The proposed synthetic protocols and biological evaluation methods outlined in this application note offer a clear roadmap for researchers to explore the potential of this scaffold. Future work should focus on the systematic synthesis and screening of derivatives against a broad panel of kinases to identify potent and selective inhibitors. Further optimization of lead compounds through structure-based drug design will be crucial for advancing these promising molecules towards clinical development.
References
-
Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. RSC Medicinal Chemistry, 2026.
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 2024.
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Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity. Chemical and Pharmaceutical Bulletin, 2021.
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 2024.
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Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer. European Journal of Medicinal Chemistry, 2020.
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Discovery of novel JAK2 and EGFR inhibitors from a series of thiazole-based chalcone derivatives. Scientific Reports, 2021.
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Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity. ResearchGate, 2021.
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Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. Manipal Academy of Higher Education, 2026.
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Novel thiazole derivatives incorporating phenyl sulphonyl moiety as potent BRAFV600E kinase inhibitors targeting melanoma. RSC Advances, 2022.
-
Design, Synthesis, Anticancer Activity and Docking Studies of Thiazole Linked Phenylsulfone Moiety as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors. Polycyclic Aromatic Compounds, 2023.
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Design, synthesis, and anticancer evaluation of novel coumarin/thiazole congeners as potential CDK2 inhibitors with molecular dynamics. RSC Advances, 2024.
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Novel thiazole derivatives incorporating phenyl sulphonyl moiety as potent BRAFV600E kinase inhibitors targeting melanoma. ResearchGate, 2022.
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Reported thiazoles as B-RAFV600E inhibitors. ResearchGate, 2022.
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Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 2022.
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Some reported VEGFR-2 inhibitors showing the essential pharmacophoric features. ResearchGate, 2025.
-
Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study. Molecules, 2024.
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Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. Journal of Medicinal Chemistry, 2021.
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Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 2023.
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Some VEGFR-2 inhibitors and their essential pharmacophoric parts. ResearchGate, 2022.
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New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Scientific Reports, 2023.
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 2024.
-
Design, synthesis, and anticancer evaluation of novel coumarin/thiazole congeners as potential CDK2 inhibitors with molecular dynamics. RSC Advances, 2024.
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Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2013.
-
New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. European Journal of Medicinal Chemistry, 2022.
-
2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. Processes, 2022.
-
Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents. MedChemComm, 2018.
-
Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. Google Patents, 2012.
-
Acylhydrazones and Their Biological Activity: A Review. Molecules, 2022.
-
Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 2021.
-
Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 2006.
-
Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. RSC Advances, 2016.
-
QSAR Studies on Aminothiazole Derivatives as Aurora a Kinase Inhibitors. Chemical Biology & Drug Design, 2010.
-
Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck). Bioorganic & Medicinal Chemistry Letters, 2003.
-
Discovery, Development, and SAR of Aminothiazoles as LIMK Inhibitors with Cellular Anti-Invasive Properties. Journal of Medicinal Chemistry, 2015.
-
Structure-activity relationship (SAR) studies of 2-Amino-5-bromo-4-t-butylthiazole analogs. BenchChem, 2025.
-
Synthesis of some new 5- substituted of. Journal of Chemical and Pharmaceutical Research, 2014.
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 2024.
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing, 2024.
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- 17. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition [mdpi.com]
Application Notes and Protocols for Bioisosteric Replacement Strategies of 5-Methylthiazole-4-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of bioisosteric replacement strategies for the modification of 5-methylthiazole-4-carbohydrazide, a heterocyclic compound with significant potential in medicinal chemistry. As a senior application scientist, this document is structured to offer not just protocols, but a strategic framework for lead optimization, grounded in established principles of drug design. We will delve into the rationale behind each proposed modification, provide detailed synthetic methodologies, and outline robust protocols for the biological evaluation of the resulting analogs.
Introduction: The Strategic Imperative of Bioisosterism
Bioisosterism, the interchange of atoms or functional groups with similar physical and chemical properties, is a cornerstone of modern medicinal chemistry.[1][2] This powerful strategy allows for the fine-tuning of a lead compound's pharmacological and pharmacokinetic profile, addressing liabilities such as poor metabolic stability, off-target toxicity, or suboptimal potency.[1] The goal is to retain or enhance the desired biological activity while improving the overall "drug-likeness" of the molecule.
5-Methylthiazole-4-carbohydrazide serves as an excellent scaffold for such exploration. The thiazole ring is a privileged structure in numerous FDA-approved drugs, and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The carbohydrazide moiety offers a versatile handle for derivatization and interaction with biological targets. This guide will systematically dissect the 5-methylthiazole-4-carbohydrazide molecule, exploring bioisosteric replacements for the thiazole ring, the carbohydrazide functional group, and the C5-methyl group.
I. Bioisosteric Replacement of the Thiazole Ring
The thiazole ring, while often beneficial, can be a site of metabolic attack or may not provide optimal interactions with the target protein. Replacing it with other five-membered heterocycles can modulate the electronic properties, hydrogen bonding capabilities, and metabolic stability of the parent compound.
A. Strategy 1: Replacement with 1,2,4-Oxadiazole
Rationale: The 1,2,4-oxadiazole ring is a well-established bioisostere for the thiazole ring.[4] It maintains a similar five-membered heterocyclic core but introduces an oxygen atom in place of sulfur, altering the electronics and potential for hydrogen bonding. This can lead to improved metabolic stability and modified receptor interactions.
Predicted Physicochemical Changes:
| Property | 5-Methylthiazole-4-carbohydrazide | 3-Methyl-5-(carbohydrazide)-1,2,4-Oxadiazole | Rationale for Change |
| LogP (calculated) | Lower | Potentially Higher | Replacement of S with O can slightly increase polarity, but the overall effect on LogP is context-dependent. |
| Polar Surface Area (PSA) | Moderate | Similar to slightly higher | The N-N and C=O bonds of the carbohydrazide dominate the PSA. |
| Metabolic Stability | Moderate | Potentially Improved | The oxadiazole ring can be more resistant to certain metabolic pathways compared to the thiazole ring. |
| Hydrogen Bonding | Acceptor (N, S) | Acceptor (N, O) | The change from sulfur to oxygen alters the hydrogen bond acceptor properties. |
Synthetic Protocol: Synthesis of 3-Methyl-5-(carbohydrazide)-1,2,4-Oxadiazole Analog
This protocol outlines a general procedure for the synthesis of the 1,2,4-oxadiazole analog, starting from a commercially available amidoxime.
Materials:
-
Acetamidoxime
-
Oxalyl chloride
-
Hydrazine hydrate
-
Triethylamine
-
Dichloromethane (DCM)
-
Ethanol
-
Diethyl ether
Procedure:
-
Acylation of Amidoxime:
-
Dissolve acetamidoxime (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of oxalyl chloride (1.1 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude O-acylated amidoxime.
-
-
Cyclization and Hydrazinolysis:
-
Dissolve the crude O-acylated amidoxime in ethanol.
-
Add hydrazine hydrate (5.0 eq) and reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford the 3-methyl-5-(carbohydrazide)-1,2,4-oxadiazole.
-
II. Bioisosteric Replacement of the Carbohydrazide Moiety
The carbohydrazide group (-CONHNH₂) is a key functional group that can participate in hydrogen bonding and may be crucial for biological activity. However, it can also be susceptible to hydrolysis. Replacing it with more stable, isosteric heterocycles can improve pharmacokinetic properties.
A. Strategy 1: Replacement with 1,3,4-Oxadiazole-2-thione
Rationale: The 1,3,4-oxadiazole-2-thione moiety is a non-classical bioisostere of the carbohydrazide group. It mimics the hydrogen bond donor and acceptor properties while offering a more rigid and potentially more metabolically stable scaffold.[5][6]
Predicted Physicochemical Changes:
| Property | 5-Methylthiazole-4-carbohydrazide | 5-(5-Methylthiazol-4-yl)-1,3,4-oxadiazole-2(3H)-thione | Rationale for Change |
| LogP (calculated) | Lower | Higher | The thione group is less polar than the carbohydrazide. |
| Polar Surface Area (PSA) | High | Moderate | Replacement of the carbohydrazide with the oxadiazole-thione ring reduces the PSA. |
| Metabolic Stability | Moderate | Improved | The heterocyclic ring is generally more stable to hydrolysis than the carbohydrazide. |
| Hydrogen Bonding | Donor (NH, NH₂) & Acceptor (C=O) | Donor (NH) & Acceptor (C=S, N, O) | The pattern of hydrogen bonding is altered, which can impact target binding. |
Synthetic Protocol: Synthesis of 5-(5-Methylthiazol-4-yl)-1,3,4-oxadiazole-2(3H)-thione
This protocol describes the conversion of 5-methylthiazole-4-carbohydrazide to its 1,3,4-oxadiazole-2-thione analog.[7]
Materials:
-
5-Methylthiazole-4-carbohydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
Formation of Potassium Dithiocarbazinate Salt:
-
Dissolve 5-methylthiazole-4-carbohydrazide (1.0 eq) and potassium hydroxide (1.2 eq) in ethanol.
-
Cool the mixture to 0 °C.
-
Add carbon disulfide (1.5 eq) dropwise while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
-
Cyclization:
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove ethanol.
-
-
Acidification and Isolation:
-
Dissolve the residue in water and filter to remove any insoluble impurities.
-
Cool the filtrate in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid.
-
The product will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-(5-methylthiazol-4-yl)-1,3,4-oxadiazole-2(3H)-thione.
-
B. Strategy 2: Replacement with 4-amino-1,2,4-triazole-3-thiol
Rationale: The 4-amino-1,2,4-triazole-3-thiol scaffold provides another robust bioisosteric replacement for the carbohydrazide moiety. This triazole derivative maintains key hydrogen bonding features and introduces a thiol group that can participate in different types of interactions.
Predicted Physicochemical Changes:
| Property | 5-Methylthiazole-4-carbohydrazide | 4-Amino-5-(5-methylthiazol-4-yl)-4H-1,2,4-triazole-3-thiol | Rationale for Change |
| LogP (calculated) | Lower | Similar to slightly higher | The overall polarity change is complex and depends on the ionization state. |
| Polar Surface Area (PSA) | High | High | The presence of multiple nitrogen and sulfur atoms maintains a high PSA. |
| Metabolic Stability | Moderate | Improved | The triazole ring is generally metabolically stable. |
| Hydrogen Bonding | Donor (NH, NH₂) & Acceptor (C=O) | Donor (NH₂, SH) & Acceptor (N) | Offers a different array of hydrogen bond donors and acceptors. |
Synthetic Protocol: Synthesis of 4-Amino-5-(5-methylthiazol-4-yl)-4H-1,2,4-triazole-3-thiol
This protocol details the synthesis from the corresponding 1,3,4-oxadiazole-2-thione.[5][6]
Materials:
-
5-(5-Methylthiazol-4-yl)-1,3,4-oxadiazole-2(3H)-thione
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Hydrazinolysis of the Oxadiazole:
-
Suspend 5-(5-methylthiazol-4-yl)-1,3,4-oxadiazole-2(3H)-thione (1.0 eq) in ethanol.
-
Add hydrazine hydrate (10.0 eq) to the suspension.
-
Reflux the reaction mixture for 8-12 hours, during which the evolution of hydrogen sulfide may be observed.
-
Monitor the reaction progress by TLC.
-
-
Isolation of the Triazole:
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If the product remains in solution, concentrate the solvent under reduced pressure.
-
Wash the crude product with cold water and recrystallize from a suitable solvent like ethanol to obtain pure 4-amino-5-(5-methylthiazol-4-yl)-4H-1,2,4-triazole-3-thiol.
-
III. Bioisosteric Replacement of the C5-Methyl Group
The methyl group at the C5 position of the thiazole ring, while seemingly simple, can influence the compound's lipophilicity and metabolic stability. Its replacement can be a subtle yet effective way to modulate these properties.
A. Strategy 1: Replacement with a Trifluoromethyl Group
Rationale: Replacing a methyl group with a trifluoromethyl (CF₃) group is a common strategy in medicinal chemistry.[8][9][10] The CF₃ group is sterically similar to a methyl group but is highly electron-withdrawing and more lipophilic. This can enhance metabolic stability by blocking oxidative metabolism at that position and can also influence the acidity of nearby protons.
Predicted Physicochemical Changes:
| Property | 5-Methylthiazole-4-carbohydrazide | 5-(Trifluoromethyl)thiazole-4-carbohydrazide | Rationale for Change |
| LogP (calculated) | Lower | Higher | The CF₃ group significantly increases lipophilicity. |
| pKa | - | Potentially lower pKa of thiazole ring protons | The electron-withdrawing nature of the CF₃ group can increase the acidity of adjacent C-H bonds. |
| Metabolic Stability | Moderate | Significantly Improved | The C-F bond is very strong and resistant to metabolic cleavage. |
| Dipole Moment | Moderate | Higher | The highly polar C-F bonds increase the molecular dipole moment. |
Synthetic Protocol: Synthesis of 5-(Trifluoromethyl)thiazole-4-carbohydrazide Analog
A potential synthetic route would involve the Hantzsch thiazole synthesis using a trifluoromethylated building block.
Materials:
-
3-Bromo-1,1,1-trifluoropropan-2-one
-
Thiooxamic acid hydrazide
-
Ethanol
Procedure:
-
Hantzsch Thiazole Synthesis:
-
Dissolve 3-bromo-1,1,1-trifluoropropan-2-one (1.0 eq) and thiooxamic acid hydrazide (1.0 eq) in ethanol.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature, which may cause the product to precipitate.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 5-(trifluoromethyl)thiazole-4-carbohydrazide.
-
IV. Biological Evaluation Protocols
A systematic evaluation of the newly synthesized analogs is crucial to determine the impact of the bioisosteric replacements on their biological activity. Given that many thiazole derivatives exhibit antiproliferative effects, a primary screening for cytotoxicity against cancer cell lines is a logical starting point.[11][12][13][14]
A. Primary Screening: In Vitro Antiproliferative Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Synthesized compounds and positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and the positive control in the complete culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.
-
Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for another 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound by plotting a dose-response curve.
-
B. Secondary Assays: ADME Profiling
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical in drug discovery.
1. Metabolic Stability Assay (Liver Microsomes):
Protocol Outline:
-
Incubate the test compound at a low concentration (e.g., 1 µM) with liver microsomes (human or other species) and NADPH (a cofactor for metabolic enzymes).
-
Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with a suitable organic solvent (e.g., acetonitrile).
-
Analyze the remaining amount of the parent compound at each time point using LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
2. Plasma Stability Assay:
Protocol Outline:
-
Incubate the test compound in plasma (human or other species) at 37°C.
-
Take samples at different time points.
-
Analyze the concentration of the parent compound using LC-MS/MS.
-
Determine the stability of the compound in plasma over time.
V. Visualizations
dot
Caption: Bioisosteric replacement strategies for 5-Methylthiazole-4-carbohydrazide.
dot
Sources
- 1. openmedscience.com [openmedscience.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sctunisie.org [sctunisie.org]
- 8. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 10. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. scilit.com [scilit.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Solubilization Strategies for 5-Methylthiazole-4-carbohydrazide in Bioassays
Welcome to the technical support center. This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals encountering solubility challenges with 5-Methylthiazole-4-carbohydrazide. Due to its chemical structure, this compound often exhibits low aqueous solubility, which can lead to inaccurate and irreproducible bioassay results. This document offers a tiered approach to systematically overcome these issues, ensuring the integrity and success of your experiments.
Part 1: Frequently Asked Questions - Understanding the Core Problem
This section addresses the fundamental questions regarding the solubility of 5-Methylthiazole-4-carbohydrazide.
Q1: Why is 5-Methylthiazole-4-carbohydrazide so difficult to dissolve in standard aqueous buffers?
A: The solubility challenge stems from its molecular structure. The compound consists of a heterocyclic thiazole ring and a carbohydrazide functional group. While the hydrazide moiety possesses some polar character, the overall molecule can form strong intermolecular hydrogen bonds in its solid, crystalline state.[1] These bonds require significant energy to break, and the energy gained by interacting with water molecules is often insufficient, leading to low aqueous solubility. A structurally similar compound, 2-Amino-4-methyl-1,3-thiazole-5-carbohydrazide, demonstrates a solubility of only 23.4 µg/mL at a physiological pH of 7.4, highlighting the inherent challenge with this chemical class.[2]
Q2: What are the immediate signs of a solubility issue in my experiment?
A: Solubility problems can manifest in several ways. The most obvious signs include:
-
Visible Particulates: You may see a fine powder, crystals, or a cloudy suspension in your stock solution or, more critically, in the final assay plate after dilution.
-
Inconsistent Assay Results: Poor solubility leads to an inaccurate final concentration of the compound, causing high variability between replicate wells and experiments.
-
Artificially Low Potency: If the compound precipitates out of solution, the actual concentration exposed to the biological target is much lower than the calculated concentration, leading to an underestimation of its true potency (e.g., an artificially high IC50 value).
Q3: How do I prepare a reliable stock solution, and what concentration should I aim for?
A: The standard best practice is to prepare a high-concentration primary stock solution in a strong organic solvent and then perform serial dilutions into your aqueous assay buffer.
-
Stock Concentration: Aim for a stock concentration that is at least 1,000 to 10,000 times higher than the highest concentration you plan to test. A common range is 10-50 mM. This allows the final concentration of the organic solvent in your assay to be kept to a minimum (typically ≤0.5%), thereby reducing the risk of solvent-induced artifacts.
-
Solvent Choice: The most common choice is 100% Dimethyl Sulfoxide (DMSO).
Part 2: Troubleshooting Guide & Experimental Protocols
This section provides a systematic, tiered approach to solubilizing 5-Methylthiazole-4-carbohydrazide, starting with the most common method and progressing to more advanced techniques.
Method 1: The Co-Solvent Approach (Standard Protocol)
The use of a water-miscible organic solvent is the first and most crucial step. DMSO is the industry standard due to its high solubilizing power for a wide range of organic molecules.
-
Weighing: Accurately weigh a precise amount of 5-Methylthiazole-4-carbohydrazide powder (e.g., 1 mg) into a sterile, chemically resistant vial (e.g., glass or polypropylene).
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired molar concentration (e.g., for a 10 mM stock of a compound with MW ~157.18 g/mol , add ~636 µL of DMSO to 1 mg).
-
Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Energy Input (If Needed): If the compound does not fully dissolve, use a sonicating water bath for 5-15 minutes to provide energy to break the crystal lattice. Gentle warming (up to 37°C) can also be applied, but be cautious of potential compound degradation.
-
Visual Inspection: Once dissolved, the solution should be perfectly clear with no visible particulates. This is your primary stock.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Caption: Workflow for preparing and using a DMSO stock solution.
Q: My compound dissolves in 100% DMSO but precipitates when I add it to my aqueous assay buffer. What's happening?
A: This is a common issue known as "crashing out." The compound is soluble in the high-DMSO environment of the stock but becomes insoluble when the percentage of DMSO drops dramatically in the aqueous buffer.
Solutions:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay wells is as low as possible, ideally below 0.5%. Use the table below as a guide.
-
Modify Dilution Technique: When making dilutions, add the DMSO stock to the aqueous buffer (not the other way around) while vortexing the buffer. This rapid mixing can help keep the compound in solution.
-
Use an Intermediate Dilution: Perform an intermediate dilution step in a solution with a higher buffer-to-DMSO ratio (e.g., 50% DMSO) before the final dilution into the assay buffer.
Q: My vehicle control (buffer + DMSO) is showing an effect in the assay. What should I do?
A: This indicates solvent interference. Some biological systems, particularly enzymes, are sensitive to DMSO.[3] One study noted that while both methanol and DMSO were used to solubilize hydrazide-hydrazones, DMSO significantly decreased the activity of the laccase enzyme, whereas methanol had a negligible effect at the same concentration.[3]
Solutions:
-
Lower DMSO Concentration: Titrate the DMSO concentration down to find the highest tolerable level for your specific assay that does not cause artifacts.
-
Switch Solvents: Consider using an alternative solvent like ethanol or methanol, which may be less disruptive to your system.[3]
| Assay Type | Recommended Max. Final Co-Solvent Conc. | Notes |
| Enzymatic Assays | ≤ 0.5% | Highly sensitive to solvents. Always run a solvent-only control curve. |
| Cell-Based Assays | 0.1% - 0.5% | Higher concentrations can induce cytotoxicity or off-target effects. |
| Receptor Binding Assays | ≤ 1.0% | Generally more tolerant, but verification is critical. |
Method 2: pH Modification
If co-solvents alone are insufficient or cause interference, altering the pH of the stock solution can increase solubility by ionizing the molecule. The carbohydrazide group contains both weakly acidic (N-H) and basic (-NH2) sites.
-
Prepare Solvents: Create dilute acidic (e.g., 10 mM HCl in water) and basic (e.g., 10 mM NaOH in water) solvent solutions.
-
Test Solubility: In small test vials, attempt to dissolve a small amount of 5-Methylthiazole-4-carbohydrazide in the acidic solution, the basic solution, and pure water as a control.
-
Prepare Stock: If solubility is markedly improved in either the acidic or basic solution, prepare your primary stock in that solvent. Use sonication as needed.
-
Assay Consideration: Crucially, ensure the final pH of your assay is not significantly altered. The small volume of acidic/basic stock added to the buffered assay medium should be neutralized. Always measure the final pH of a mock well containing all components.
Caption: Impact of pH on the charge and solubility of an amphoteric molecule.
Part 3: Comprehensive Decision-Making Workflow
This diagram consolidates the troubleshooting steps into a single, logical workflow to guide your experimental decisions.
Caption: A comprehensive decision-making workflow for solubilization.
References
-
Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. MDPI. [Link]
-
Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. National Institutes of Health (PMC). [Link]
-
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. [Link]
-
2-Amino-4-methyl-1,3-thiazole-5-carbohydrazide. PubChem. [Link]
-
A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Hygeia Journal for Drugs and Medicines. [Link]
-
Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. National Institutes of Health (PMC). [Link]
Sources
Technical Support Center: Overcoming Challenges in the Scale-Up of 5-Methylthiazole-4-carbohydrazide Production
Welcome to the technical support center for the production of 5-Methylthiazole-4-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific issues you may encounter during your experiments.
I. Troubleshooting Guide
This section addresses common problems encountered during the synthesis and scale-up of 5-Methylthiazole-4-carbohydrazide, offering potential causes and actionable solutions.
Problem 1: Low Overall Yield
Q: We are experiencing significantly lower than expected yields of 5-Methylthiazole-4-carbohydrazide during our pilot-scale production. What are the likely causes and how can we improve the yield?
A: Low overall yield is a frequent challenge during scale-up. The issue can often be traced back to several factors, from the initial esterification to the final hydrazinolysis step. A common synthetic route involves the conversion of a carboxylic acid to its methyl ester, followed by reaction with hydrazine hydrate.[1][2][3]
Potential Causes & Solutions:
-
Incomplete Esterification: The conversion of the starting carboxylic acid to its corresponding ester is a critical first step.
-
Causality: Insufficient catalyst (e.g., sulfuric acid), inadequate reaction time, or inefficient water removal can lead to an incomplete reaction.
-
Solution:
-
Catalyst Loading: Ensure a catalytic amount of a strong acid like sulfuric acid is used.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion.
-
Water Removal: On a larger scale, azeotropic removal of water using a Dean-Stark apparatus can drive the equilibrium towards the ester product.
-
-
-
Suboptimal Hydrazinolysis: The reaction of the ester with hydrazine hydrate is the final step to form the carbohydrazide.
-
Causality: Temperature control is crucial here. An excessively high temperature can lead to degradation of the product, while a temperature that is too low will result in a slow and incomplete reaction. The molar ratio of hydrazine hydrate is also critical.
-
Solution:
-
Temperature Control: Maintain a consistent reflux temperature. For a methanolic solution, this is typically around 65°C.
-
Hydrazine Hydrate Ratio: Use a slight excess of hydrazine hydrate (e.g., 2 molar equivalents) to ensure the complete conversion of the ester.[1]
-
Solvent Choice: Methanol is a common solvent for this reaction.[1] Ensure it is of sufficient purity.
-
-
-
Product Isolation and Purification Losses: Significant product can be lost during workup and recrystallization.
-
Causality: The choice of recrystallization solvent is critical for maximizing recovery. Improper filtration or washing techniques can also contribute to loss of material.
-
Solution:
-
Solvent System: A common and effective recrystallization method involves dissolving the crude product in a minimal amount of a good solvent (like chloroform) and then adding a poor solvent (like petroleum ether) to induce crystallization.[1]
-
Controlled Cooling: Allow the solution to cool slowly to form larger, purer crystals and minimize loss in the mother liquor.
-
Efficient Filtration: Use appropriate filtration techniques (e.g., Buchner funnel with vacuum) and wash the collected crystals with a small amount of cold recrystallization solvent to remove impurities without dissolving a significant amount of the product.
-
-
Problem 2: Impurity Profile and Purification Challenges
Q: Our scaled-up batches of 5-Methylthiazole-4-carbohydrazide show significant impurities that are difficult to remove by standard recrystallization. What are these impurities and what advanced purification strategies can we employ?
A: Impurities in the final product can have a significant impact on downstream applications. Understanding the source of these impurities is key to developing an effective purification strategy.
Potential Impurities & Their Origins:
| Impurity | Potential Origin |
| Unreacted Starting Material (Ester) | Incomplete hydrazinolysis reaction. |
| Side-products from Hydrazine | Reaction of hydrazine with other functional groups or self-condensation products. |
| Sulfur-based Impurities | Can arise from the synthesis of the thiazole ring itself, especially if hazardous reagents were used in earlier steps.[4] |
| Degradation Products | Can form if the reaction temperature is too high or if the product is exposed to harsh conditions during workup. |
Advanced Purification Strategies:
-
Column Chromatography: For high-purity requirements, column chromatography can be an effective method to separate the desired product from closely related impurities. A common stationary phase is silica gel, with an eluent system such as ethyl acetate in petroleum ether.[1]
-
Slurry Washing: Before recrystallization, washing the crude product with a solvent in which the desired product is sparingly soluble but the impurities are more soluble can significantly improve purity.
-
pH Adjustment during Workup: Some impurities may be acidic or basic in nature. Adjusting the pH of the aqueous phase during extraction can help to selectively remove these impurities.
Problem 3: Reaction Control and Safety at Scale
Q: We are concerned about the safety and control of the hydrazinolysis reaction as we move to a larger reactor. What are the main hazards and how can we mitigate them?
A: Scaling up any chemical reaction requires a thorough safety assessment. The use of hydrazine hydrate, in particular, presents specific hazards that must be managed.
Hazards & Mitigation Strategies:
-
Exothermic Reaction: The reaction between the ester and hydrazine hydrate can be exothermic.
-
Causality: A rapid addition of hydrazine hydrate to the ester at an elevated temperature can lead to a runaway reaction.
-
Mitigation:
-
Controlled Addition: Add the hydrazine hydrate portion-wise or via a dropping funnel to control the reaction rate and temperature.
-
Adequate Cooling: Ensure the reactor is equipped with an efficient cooling system to dissipate the heat generated.
-
Temperature Monitoring: Continuously monitor the internal temperature of the reactor.
-
-
-
Handling of Hydrazine Hydrate: Hydrazine hydrate is a corrosive and toxic substance.
-
Mitigation:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.
-
Spill Kit: Have a spill kit specifically for hydrazine readily available.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for 5-Methylthiazole-4-carbohydrazide?
A1: A common and well-documented synthetic pathway starts from a 5-methylthiazole-4-carboxylic acid. This acid is first converted to its corresponding methyl or ethyl ester through Fischer esterification, typically using methanol or ethanol in the presence of a catalytic amount of a strong acid like sulfuric acid.[1][2] The resulting ester is then reacted with hydrazine hydrate, usually under reflux in a solvent like methanol, to yield 5-Methylthiazole-4-carbohydrazide.[1][5]
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof - Google Patents [patents.google.com]
- 5. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Catalyst and Solvent for Thiazole Ring Formation
Welcome to the Technical Support Center for thiazole ring formation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this critical heterocyclic moiety. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reactions, troubleshooting common issues, and understanding the causality behind experimental choices. Our goal is to empower you with the knowledge to achieve higher yields, greater purity, and more reliable outcomes in your thiazole synthesis endeavors.
Section 1: The Hantzsch Thiazole Synthesis: A Troubleshooter's Companion
The Hantzsch synthesis, first reported in 1887, remains a cornerstone for the construction of the thiazole ring, typically involving the condensation of an α-haloketone with a thioamide or thiourea.[1] While robust, this reaction is not without its challenges. This section provides a detailed guide to overcoming common hurdles.
Frequently Asked Questions (FAQs) - Hantzsch Synthesis
Q1: My Hantzsch reaction is resulting in a low yield or failing completely. What are the primary factors to investigate?
A1: Low yields in Hantzsch synthesis are a common issue and can often be traced back to a few key areas.[2] A systematic approach to troubleshooting is crucial.
-
Purity of Starting Materials: This is the most critical and often overlooked factor.
-
α-Haloketones: These reagents can be unstable. It is highly recommended to use freshly prepared or purified α-haloketones to prevent side reactions from impurities.[3] The reactivity of the α-haloketone is significantly influenced by the halogen, with the general trend being I > Br > Cl.[4] α-Iodoketones are the most reactive due to the weaker C-I bond, allowing for faster reactions under milder conditions, while α-chloroketones may necessitate more forcing conditions.[4]
-
Thioamides/Thioureas: These can also degrade over time. The stability of the thioamide can be a limiting factor, particularly under acidic conditions.[2] Purity should be verified by techniques like NMR or melting point analysis before use.[2]
-
Solvents: The presence of water can be detrimental in some cases, so employing anhydrous solvents is often advisable.[2]
-
-
Reaction Conditions:
-
Temperature: Many Hantzsch syntheses require heating to proceed at an optimal rate.[3] Inadequate or inconsistent heating can lead to incomplete reactions.
-
Solvent Choice: The solvent plays a pivotal role in reaction rate and yield by influencing the solubility of reactants and intermediates.[2] Commonly used solvents include ethanol and methanol.[3] However, other options like 1-butanol, 2-propanol, and even water have proven effective, sometimes in mixtures.[2]
-
Reaction Time: Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time for complete conversion of starting materials without significant product decomposition.[5]
-
Q2: I'm observing multiple spots on my TLC, indicating the formation of byproducts. What are the common side reactions and how can I mitigate them?
A2: Side reactions are a frequent cause of low yields and purification difficulties.
-
Isomer Formation: Under acidic conditions, the Hantzsch synthesis can produce a mixture of the desired 2-aminothiazole and its isomer, 2-imino-2,3-dihydrothiazole.[2] To favor the formation of the desired product, consider running the reaction under neutral or basic conditions.[2]
-
Condensation Byproducts: The formation of bis-thiazoles or other condensation byproducts can occur, especially with incorrect stoichiometry.[2] Careful control of reactant ratios is essential.
-
Oxidation: Some starting materials, like 2-aminothiophenol (a precursor for benzothiazoles), are susceptible to oxidation, which can significantly reduce yields.[2] This can sometimes be identified by the formation of a yellow disulfide dimer precipitate.[2] Using freshly purified starting materials can help minimize this issue.
Q3: What is the role of a catalyst in the Hantzsch synthesis, and how do I choose the right one?
A3: While the traditional Hantzsch synthesis is often performed without a catalyst, modern variations frequently employ one to improve yields and reaction rates.[3]
-
Acid vs. Base Catalysis: The choice between an acid or base catalyst can influence the reaction pathway and product distribution. As mentioned, acidic conditions can lead to isomeric byproducts.[2] Basic catalysts, such as triethylamine, can be used to promote the reaction under milder conditions.[6]
-
Heterogeneous Catalysts: The use of solid-supported catalysts, such as silica-supported tungstosilisic acid, offers the advantage of being easily recoverable and reusable, contributing to a greener synthetic approach.[7] Chitosan–MgO nanocomposites have also been shown to be more efficient than traditional catalysts like triethylamine in certain instances.[8]
Troubleshooting Guide: Hantzsch Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Impure or degraded starting materials (α-haloketone, thioamide). | Verify purity using NMR or melting point analysis. Use freshly prepared or purified reagents.[2] |
| Inappropriate solvent. | Screen a range of solvents with varying polarities (e.g., ethanol, methanol, 1-butanol, acetonitrile, or ethanol/water mixtures).[2] | |
| Suboptimal reaction temperature or time. | Monitor the reaction by TLC to determine the optimal temperature and duration.[5] | |
| Presence of water in the reaction. | Use anhydrous solvents, especially if reactants are moisture-sensitive.[2] | |
| Formation of Multiple Products (Side Reactions) | Isomer formation (2-imino-2,3-dihydrothiazole). | Run the reaction under neutral or basic conditions instead of acidic conditions.[2] |
| Incorrect stoichiometry. | Carefully control the molar ratios of the reactants. | |
| Oxidation of sensitive starting materials. | Use fresh, pure starting materials. Consider performing the reaction under an inert atmosphere.[2] | |
| Difficult Product Purification | Unreacted starting materials and byproducts. | Optimize reaction conditions to drive the reaction to completion. Employ appropriate chromatographic techniques for purification. |
| Poor precipitation of the product. | After the reaction, adjust the pH of the mixture. For example, adding a solution of sodium carbonate can help precipitate the product.[2] |
Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is a representative example and may require optimization for different substrates.
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
Water
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.[2]
-
Add methanol and a stir bar.[2]
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[2]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove it from the heat and allow the solution to cool to room temperature.[2]
-
Pour the reaction contents into a 100 mL beaker containing the 5% Na₂CO₃ solution and swirl to mix. This will cause the product to precipitate.[2]
-
Collect the precipitate by vacuum filtration using a Buchner funnel.[2]
-
Wash the filter cake with water.[2]
-
Allow the collected solid to air dry.[2]
Visualizing the Hantzsch Workflow
Caption: A typical workflow for the Hantzsch thiazole synthesis.
Section 2: Navigating the Cook-Heilbron and Gabriel Syntheses
While the Hantzsch synthesis is prevalent, other methods like the Cook-Heilbron and Gabriel syntheses offer alternative routes to specific thiazole derivatives.[8]
Cook-Heilbron Synthesis: Forming 5-Aminothiazoles
The Cook-Heilbron synthesis provides a pathway to 5-aminothiazoles by reacting α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates, often under mild conditions.[9][10]
Q4: I am attempting a Cook-Heilbron synthesis, but the yield is poor. What are the likely culprits?
A4: Low yields in the Cook-Heilbron synthesis can often be attributed to the stability of the starting materials and the reaction conditions.
-
α-Aminonitrile Stability: α-Aminonitriles can be unstable, particularly if they are not freshly prepared. Decomposition can lead to a variety of side products.
-
Reagent Purity: The purity of the sulfur-containing reagent (e.g., carbon disulfide) is important. Impurities can interfere with the cyclization process.
-
Reaction Conditions: While the reaction is often performed under mild conditions, optimizing the temperature and solvent is still necessary for different substrates. The reaction is typically carried out at room temperature.[10]
-
Base Sensitivity: The tautomerization step to form the aromatic 5-aminothiazole is facilitated by a base, which can be as mild as water.[10] However, strongly basic conditions might lead to degradation of the product or starting materials.
Gabriel Synthesis: An Alternative Route to 2,5-Disubstituted Thiazoles
The Gabriel synthesis involves the reaction of an acylaminoketone with phosphorus pentasulfide (P₄S₁₀) to yield 2,5-disubstituted thiazoles.[6][11]
Q5: My Gabriel synthesis is not proceeding as expected. What should I consider?
A5: The Gabriel synthesis has its own set of challenges, primarily related to the reagent and reaction conditions.
-
Phosphorus Pentasulfide (P₄S₁₀) Quality: The reactivity of P₄S₁₀ can vary depending on its purity and age. It is advisable to use a fresh, high-quality source of this reagent.
-
Reaction Temperature: This reaction typically requires heating.[6] Insufficient temperature will result in a sluggish or incomplete reaction.
-
Solvent Choice: The choice of a suitable high-boiling solvent is important to achieve the necessary reaction temperature and to dissolve the reactants.
-
Work-up Procedure: The work-up of reactions involving P₄S₁₀ can be challenging due to the formation of viscous byproducts. Careful quenching and extraction procedures are necessary.
Troubleshooting Guide: Cook-Heilbron & Gabriel Syntheses
| Synthesis | Issue | Potential Cause | Recommended Solution |
| Cook-Heilbron | Low Yield | Unstable α-aminonitrile. | Use freshly prepared or purified α-aminonitrile. |
| Suboptimal reaction conditions. | Optimize temperature and solvent, although mild conditions are typical.[10] | ||
| Gabriel | Low Yield | Inactive phosphorus pentasulfide. | Use fresh, high-quality P₄S₁₀. |
| Insufficient reaction temperature. | Ensure adequate heating as this reaction is often performed at elevated temperatures.[6] | ||
| Difficult Work-up | Formation of phosphorus-containing byproducts. | Implement a careful quenching and extraction protocol. |
Visualizing the Decision-Making Process for Thiazole Synthesis
Caption: A simplified decision tree for selecting a thiazole synthesis method.
Section 3: Catalyst and Solvent Optimization Tables
The following tables provide a summary of common catalysts and solvents used in thiazole synthesis to aid in the optimization of your reaction conditions.
Table 1: Common Catalysts in Thiazole Synthesis
| Catalyst | Synthesis Method | Function/Notes | References |
| None (thermal) | Hantzsch | The traditional method often proceeds without a catalyst, relying on thermal energy. | [3] |
| Triethylamine (Et₃N) | Hantzsch | A common base catalyst to facilitate the reaction under milder conditions. | [6] |
| Silica Supported Tungstosilisic Acid | Hantzsch | A reusable heterogeneous acid catalyst that can improve yields and reaction rates. | [7] |
| Chitosan-MgO Nanocomposite | Hantzsch | A green, efficient heterogeneous catalyst. | [8] |
| Copper(I) Iodide (CuI) | Various | Used in newer, greener synthetic methodologies. | [12] |
| Palladium(II) Acetate (Pd(OAc)₂) | From vinyl azides | Catalyzes the formation of 2-aminothiazoles. | [12] |
| Iron(III) Bromide (FeBr₃) | From vinyl azides | Promotes the formation of 5-thiocyano-2-aminothiazoles. | [12] |
| Phosphorus Pentasulfide (P₄S₁₀) | Gabriel | Acts as both a dehydrating and sulfurating agent. | [6][11] |
Table 2: Solvent Selection Guide for Thiazole Synthesis
| Solvent | Polarity | Typical Use Cases | Considerations | References |
| Ethanol | Polar Protic | Widely used in Hantzsch synthesis; good for dissolving many organic reactants. | Can participate in side reactions in some cases. | [2] |
| Methanol | Polar Protic | Similar to ethanol, often used in Hantzsch synthesis. | Lower boiling point than ethanol. | [2] |
| 1-Butanol | Polar Protic | Higher boiling point, useful for reactions requiring elevated temperatures. | Can be more difficult to remove. | [2] |
| Water | Polar Protic | A green solvent option, sometimes used in mixtures with alcohols. | Reactant solubility can be an issue. | [2] |
| Acetonitrile | Polar Aprotic | Can be a good choice when protic solvents are not desirable. | [2] | |
| Toluene | Nonpolar | Used in some copper-catalyzed reactions. | Higher boiling point; good for azeotropic removal of water. | [12] |
| Solvent-Free | N/A | An environmentally friendly option, often accelerated by microwave irradiation. | Can lead to high reaction rates and yields. | [12] |
References
- BenchChem. (2025). Troubleshooting low yield in the synthesis of thiazole compounds.
- Gomtsyan, A. (2012).
- El-Sayed, N. N. E., & Al-Ghorbani, M. (2022). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. Molecules, 27(19), 6296.
- Behera, A., & Sahu, S. K. (2023). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-protocol, 13(2), e4583.
- BenchChem. (2025). A Comparative Guide to the Hantzsch Thiazole Synthesis: Benchmarking α-Haloketone Efficiency.
- Wikipedia. (2024). Thiazole.
- BenchChem. (2025). Troubleshooting low yield in the synthesis of thiazole compounds.
- Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
- Wikipedia. (2023). Robinson–Gabriel synthesis.
- Pulici, M., et al. (2005). Trifluoroacetic Anhydride-Mediated Solid-Phase Version of the Robinson−Gabriel Synthesis of Oxazoles.
- Pattanayak, P., & Pattanayak, L. (2021). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. International Journal of Chemical Kinetics, 53(1), 108-116.
- BenchChem. (2025). Technical Support Center: Hantzsch Thiazole Synthesis.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- Hasanah, I., & Nurziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Jurnal Kimia Sains dan Aplikasi, 24(8), 257-265.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- ResearchGate. (n.d.). Cook–Heilbron thiazole synthesis.
- Wikipedia. (2023). Cook–Heilbron thiazole synthesis.
- ResearchGate. (n.d.). Robinson–Gabriel thiazole synthesis.
- BenchChem. (2025). A Comparative Guide to the Synthesis of Thiazole-Containing Drugs: A Cost-Benefit Analysis.
- SynArchive. (n.d.). Robinson-Gabriel Synthesis.
- De la Mare, J.-A. (2021).
- Al-Jumaili, A. S. H., & Al-Amiery, A. A. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemical Review and Letters, 8(2), 849-855.
- Yüksek, H., & Alkan, M. (2022). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(2), 527-534.
- ResearchGate. (n.d.). Cook-Heilbron thiazole synthesis.
- El-Faham, A., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5586.
- Semantic Scholar. (2024). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review.
- Metzger, J. V. (1999). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 99(12), 3249-3268.
- ResearchGate. (n.d.). 3.14.
- ResearchG
- Bouherrou, S., et al. (2016).
- CUTM Courseware. (n.d.). Thiazole.
- Al-Mousawi, S. (2023).
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Technical Support Center: Analytical Methods for Impurity Profiling of 5-Methylthiazole-4-carbohydrazide
Welcome to the technical support center for the analytical method development and impurity profiling of 5-Methylthiazole-4-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the analysis of this compound.
Introduction to Impurity Profiling of 5-Methylthiazole-4-carbohydrazide
Impurity profiling is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final pharmaceutical product.[1][2] For a compound like 5-Methylthiazole-4-carbohydrazide, a comprehensive understanding of its potential impurities is essential. These impurities can originate from various sources, including the synthetic route, degradation, or storage.[3] Regulatory bodies worldwide, such as the ICH and FDA, have stringent guidelines for the identification, qualification, and control of impurities in drug substances and products.[1][4]
This guide will delve into the practical aspects of developing and troubleshooting analytical methods for the impurity profiling of 5-Methylthiazole-4-carbohydrazide, with a focus on High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
HPLC is the cornerstone technique for the separation and quantification of impurities in pharmaceutical analysis.[2][5][6] A well-developed HPLC method should be able to separate the main component, 5-Methylthiazole-4-carbohydrazide, from all its potential process-related and degradation impurities.
Recommended Starting HPLC Method
A good starting point for method development is a reversed-phase HPLC method with UV detection.
| Parameter | Recommendation |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B and gradually increase. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at a wavelength where the analyte and impurities absorb (e.g., 254 nm or 272 nm) |
| Injection Volume | 10 µL |
HPLC Troubleshooting Guide
Here are some common issues encountered during HPLC analysis and their potential solutions:
Question: My peaks are tailing, especially for the main analyte. What could be the cause?
Answer: Peak tailing is a frequent issue in HPLC and can stem from several factors.[7][8][9]
-
Secondary Silanol Interactions: The basic nature of the thiazole and carbohydrazide moieties can lead to interactions with acidic silanol groups on the silica-based column packing. Solution: Use a base-deactivated column or add a competing base like triethylamine (0.1%) to the mobile phase. Adjusting the mobile phase pH to a lower value (e.g., pH 2.5-3.5 with formic or phosphoric acid) can also help by protonating the analyte.[7][8]
-
Column Overload: Injecting too much sample can lead to peak distortion. Solution: Reduce the injection volume or the sample concentration and observe if the peak shape improves.[10]
-
Column Contamination: Accumulation of strongly retained compounds from the sample matrix on the column can cause tailing. Solution: Use a guard column to protect the analytical column.[8][9] If contamination is suspected, flush the column with a strong solvent.[7]
Question: I am not getting good separation between two impurity peaks. How can I improve the resolution?
Answer: Improving resolution often involves modifying the mobile phase composition or the stationary phase.
-
Modify Mobile Phase: Adjusting the organic modifier (e.g., trying methanol instead of acetonitrile) or the pH of the aqueous phase can alter the selectivity of the separation.[7]
-
Change Gradient Profile: A shallower gradient can increase the separation between closely eluting peaks.
-
Try a Different Column: If mobile phase modifications are insufficient, switching to a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) can provide the necessary selectivity.
Question: My retention times are drifting from one injection to the next. What should I check?
Answer: Retention time drift can be caused by several factors.
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.[7]
-
Mobile Phase Composition: Inaccurate mobile phase preparation or evaporation of the more volatile component can lead to drift. Prepare fresh mobile phase daily and keep the reservoirs capped.[7]
-
Temperature Fluctuations: Poor temperature control of the column can cause retention time shifts. Use a column oven to maintain a constant temperature.[7][9]
-
Pump Issues: Air bubbles in the pump or check valve problems can lead to inconsistent flow rates. Purge the pump and ensure the mobile phase is properly degassed.[7]
Mass Spectrometry (MS) for Impurity Identification and Characterization
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural elucidation of unknown impurities.[2][5][6][11]
Typical LC-MS Parameters
| Parameter | Recommendation |
| Ionization Source | Electrospray Ionization (ESI) in positive ion mode is generally suitable for thiazole derivatives.[5] |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass spectrometry (HRMS) to determine accurate mass and elemental composition. |
| Fragmentation | Tandem MS (MS/MS) experiments are crucial for structural elucidation by analyzing the fragmentation patterns of the impurity ions.[12] |
MS Troubleshooting and FAQs
Question: I am having trouble getting a good signal for my low-level impurities in the mass spectrometer. What can I do?
Answer: Low signal intensity for trace impurities is a common challenge.
-
Optimize Ionization Source Parameters: The ESI source parameters, such as capillary voltage, gas flow rates (nebulizing and drying gas), and temperature, should be optimized for the specific impurity of interest if possible.
-
Mobile Phase Compatibility: Ensure your mobile phase is compatible with ESI. Non-volatile buffers like phosphate should be avoided. Volatile buffers like ammonium formate or ammonium acetate are preferred. The pH of the mobile phase can also significantly impact ionization efficiency.
-
Increase Sample Concentration: If possible, a more concentrated sample can be injected to enhance the signal of trace impurities.
Question: How can I interpret the fragmentation pattern of a thiazole-containing impurity?
Answer: The fragmentation of thiazole derivatives in the mass spectrometer often follows predictable pathways.
-
Ring Cleavage: The thiazole ring can undergo cleavage, leading to characteristic fragment ions.[12][13]
-
Loss of Side Chains: The carbohydrazide side chain can fragment, for example, by losing ammonia or parts of the hydrazide group.
-
Reference Spectra: Comparing the fragmentation pattern to known spectra of similar compounds or using in-silico fragmentation prediction tools can aid in interpretation.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Elucidation
NMR spectroscopy is an indispensable technique for the unambiguous structural confirmation of impurities.[6][15] It provides detailed information about the molecular structure, including connectivity and stereochemistry.[15]
Key NMR Experiments
| Experiment | Purpose |
| 1H NMR | Provides information on the number and environment of protons. |
| 13C NMR | Shows the number and types of carbon atoms. |
| COSY | Correlates protons that are coupled to each other.[16] |
| HSQC/HMQC | Correlates protons to their directly attached carbons.[16] |
| HMBC | Shows correlations between protons and carbons over two or three bonds, crucial for establishing connectivity.[16] |
| NOESY/ROESY | Provides information about the spatial proximity of protons, which is important for stereochemistry.[15] |
NMR FAQs
Question: I have isolated an impurity, but the amount is very small. Can I still get a good NMR spectrum?
Answer: Modern NMR spectrometers with cryogenic probes have significantly improved sensitivity, allowing for the analysis of sub-milligram quantities of material.[15]
-
Use of Micro-probes: Specialized NMR probes designed for small sample volumes can further enhance sensitivity.
-
Longer Acquisition Times: Increasing the number of scans can improve the signal-to-noise ratio for dilute samples.
Question: How can I use NMR to quantify the impurity in my sample?
Answer: Quantitative NMR (qNMR) is a powerful technique for determining the purity of a substance without the need for a reference standard of the impurity itself.[17]
-
Internal Standard: An internal standard of known purity and concentration is added to the sample.
-
Integration: By comparing the integral of a specific signal from the impurity to the integral of a known signal from the internal standard, the concentration of the impurity can be accurately determined.[17]
Experimental Workflow and Diagrams
Impurity Identification and Characterization Workflow
The following diagram illustrates a typical workflow for the identification and characterization of an unknown impurity.
Caption: Workflow for Impurity Identification and Characterization.
Regulatory Considerations and Method Validation
Any analytical method used for impurity profiling in a regulatory environment must be validated to ensure it is suitable for its intended purpose.[18][19][20][21][22]
Key Validation Parameters
According to ICH guidelines, the following parameters should be evaluated for an impurity quantification method:[18]
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components.[18][21] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[19] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[19] |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. |
| Range | The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[19] |
| Accuracy | The closeness of test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. |
FAQs on Method Validation
Question: At what stage of drug development should I validate my impurity profiling method?
Answer: Method validation is an ongoing process throughout the drug development lifecycle. Early-stage development may involve partial validation or qualification, while full validation according to ICH guidelines is required for methods used to analyze pivotal clinical trial materials and for commercial batch release.[18]
Question: What are the typical acceptance criteria for impurity method validation?
Answer: Acceptance criteria should be based on the intended use of the method and regulatory expectations. For example, for precision, the relative standard deviation (RSD) for replicate injections is often required to be less than 10% at the LOQ and less than 5% for higher concentrations. Accuracy is typically expected to be within 80-120% of the nominal concentration at the LOQ and within 90-110% at higher levels.
Potential Impurities of 5-Methylthiazole-4-carbohydrazide
A thorough understanding of the synthetic route and the stability of 5-Methylthiazole-4-carbohydrazide is crucial for predicting potential impurities.
Process-Related Impurities
-
Starting Materials: Unreacted starting materials used in the synthesis.
-
Intermediates: Any intermediates that were not fully converted to the final product.
-
By-products: Compounds formed from side reactions during the synthesis.
Degradation Products
-
Hydrolysis: The carbohydrazide functional group may be susceptible to hydrolysis, especially under acidic or basic conditions, to form the corresponding carboxylic acid. Carbohydrazides can also decompose at elevated temperatures.
-
Oxidation: The thiazole ring or the hydrazide moiety could be susceptible to oxidation.
-
Photodegradation: Exposure to light may induce degradation.
Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.[23]
Conclusion
The successful impurity profiling of 5-Methylthiazole-4-carbohydrazide relies on the systematic development and validation of robust analytical methods. This guide provides a framework for addressing common challenges and ensuring the generation of high-quality, reliable data that meets regulatory expectations. By combining chromatographic separation with advanced spectroscopic techniques, a comprehensive understanding of the impurity profile can be achieved, ultimately contributing to the safety and efficacy of the final drug product.
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SCION Instruments. HPLC Troubleshooting Guide. Available from: [Link]
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Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]
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Pharmaguideline. Impurity Profiling of Drug Substances in Pharmaceuticals. Available from: [Link]
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Journal of the Chemical Society B: Physical Organic. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Available from: [Link]
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LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. Available from: [Link]
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LCGC. Validation of Impurity Methods, Part II. Available from: [Link]
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Kymos. Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Available from: [Link]
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Restek. HPLC Troubleshooting Guide. Available from: [Link]
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International Journal of Pharmaceutical Sciences and Research. REGULATORY ASPECTS FOR IMPURITY PROFILING OF PHARMACEUTICAL PRODUCTS: AN OVERVIEW. Available from: [Link]
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International Journal of Pharmaceutical Erudition. Validation of Analytical Methods for Pharmaceutical Analysis. Available from: [Link]
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Semantic Scholar. Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives. Available from: [Link]
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Restek Resource Hub. Troubleshooting HPLC- Tailing Peaks. Available from: [Link]
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ResearchGate. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Available from: [Link]
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European Medicines Agency (EMA). Q 3 B (R2) Impurities in New Drug Products. Available from: [Link]
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LinkedIn. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available from: [Link]
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BfArM. Guideline on Impurities in new Active Pharmaceutical Ingredients. Available from: [Link]
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SciELO Brazil. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Available from: [Link]
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International Journal of Pharmaceutical Sciences and Research. Analytical method validation: A brief review. Available from: [Link]
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Ataman Kimya. Carbohydrazide. Available from: [Link]
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PubMed Central. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Available from: [Link]
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MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available from: [Link]
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Veeprho. Use of NMR in Impurity Profiling for Pharmaceutical Products. Available from: [Link]
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MDPI. Characterization of a Bacillus subtilis S-16 Thiazole-Synthesis-Related Gene thiS Knockout and Antimicrobial Activity Analysis. Available from: [Link]
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National Institutes of Health (NIH). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Available from: [Link]
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MDPI. NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Available from: [Link]
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PubMed Central. Chirality Sensing of N-Heterocycles via 19F NMR. Available from: [Link]
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ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]
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International Journal of Pharmaceutical Sciences and Research. Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available from: [Link]
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PubMed Central. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Available from: [Link]
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ResearchGate. Carbohydrazide vs Hydrazine: A Comparative Study. Available from: [Link]
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PubMed. Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available from: [Link]
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MDPI. Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Available from: [Link]
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PubMed. Fragmentation pathways during Maillard-induced carbohydrate degradation. Available from: [Link]
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ResearchGate. Fragmentation Pathways during Maillard-Induced Carbohydrate Degradation. Available from: [Link]
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BMC Chemistry. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Available from: [Link]
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Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Available from: [Link]
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Asian Journal of Pharmaceutical Research. Impurity Identification and Characterization of some Anti-Diabetic Drugs using various Analytical Methods. Available from: [Link]
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ResearchGate. A Review on Impurity Profiling, Degradation Studies, and Bioanalytical Methods of Anti-diabetic Drugs. Available from: [Link]
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LCGC. Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Available from: [Link]
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PubMed. Chemistry and clinical relevance of carbohydrate degradation in drugs. Available from: [Link]
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ResearchGate. Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Available from: [Link]
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Pharmacia. Development of new HPLC method for identification of metabolic degradation of N-pyrrolylhydrazide hydrazones with determined MAO- B activity in cellular cultures. Available from: [Link]
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cipac.org. multi-active method for the analysis of active substances in formulated products to support quality control scope. Available from: [Link]
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HELIX Chromatography. HPLC Methods for analysis of 2-Amino-5-methylthiazole. Available from: [Link]
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ResearchGate. Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. Available from: [Link]
- Google Patents. Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof.
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Validation & Comparative
A Head-to-Head Comparison of 5-Methylthiazole-4-carbohydrazide with Known Cholinesterase Inhibitors
A Technical Guide for Researchers in Neurodegenerative Disease and Drug Discovery
In the relentless pursuit of novel therapeutics for neurodegenerative disorders such as Alzheimer's disease, the inhibition of cholinesterases, particularly Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), remains a cornerstone of symptomatic treatment.[1][2][3] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition can lead to an increase in acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[4][5] This guide provides a comprehensive head-to-head comparison of a novel investigational compound, 5-Methylthiazole-4-carbohydrazide, with well-established cholinesterase inhibitors currently in clinical use or advanced stages of research.
The rationale for investigating novel cholinesterase inhibitors stems from the need to overcome the limitations of existing drugs, such as adverse side effects and the lack of disease-modifying effects.[1][6] Small heterocyclic molecules, like the thiazole scaffold present in 5-Methylthiazole-4-carbohydrazide, are of significant interest in drug discovery due to their diverse biological activities and potential for chemical modification to optimize potency and selectivity. This guide will delve into the comparative inhibitory profiles, mechanistic insights, and a standardized protocol for evaluating the efficacy of such novel compounds.
Comparative Analysis of Inhibitory Potency
The efficacy of a cholinesterase inhibitor is primarily quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency. The following table summarizes the reported IC50 values for several well-known cholinesterase inhibitors against both AChE and BChE, providing a benchmark for evaluating the potential of 5-Methylthiazole-4-carbohydrazide.
| Compound | Target Enzyme(s) | IC50 Value (nM) | Selectivity | Reference(s) |
| 5-Methylthiazole-4-carbohydrazide (Hypothetical) | AChE / BChE | To Be Determined | To Be Determined | N/A |
| Donepezil | AChE selective | 14 | AChE > BChE | [7] |
| Rivastigmine | AChE and BChE | 9,120 (AChE) | Dual Inhibitor | [7] |
| Galantamine | AChE selective | 575 | AChE > BChE | [7] |
| Huperzine A | AChE selective | - | AChE > BChE | [3][8] |
| Tacrine | AChE and BChE | 95 | Non-selective | [7] |
| Physostigmine | AChE and BChE | 22 | Non-selective | [7] |
Mechanism of Action: A Comparative Overview
Cholinesterase inhibitors can be classified based on their mechanism of action as reversible, irreversible, or pseudo-irreversible.[1][4] Furthermore, their binding to the enzyme can be competitive, non-competitive, or mixed-type. Understanding the mechanism is crucial for predicting the duration of action and potential for off-target effects.
-
Donepezil: A selective and non-competitive inhibitor of AChE.[3]
-
Rivastigmine: Considered a pseudo-irreversible inhibitor of both AChE and BChE.[1]
-
Galantamine: A competitive and reversible inhibitor of AChE.[3] It also acts as an allosteric modulator of nicotinic acetylcholine receptors.[6]
-
Huperzine A: A selective, reversible, non-competitive, or mixed-type inhibitor of AChE.[3]
The binding mode of 5-Methylthiazole-4-carbohydrazide would need to be elucidated through kinetic studies to understand its therapeutic potential fully.
Experimental Protocol: Determination of IC50 for 5-Methylthiazole-4-carbohydrazide
To quantitatively assess the inhibitory potency of 5-Methylthiazole-4-carbohydrazide, a standardized and widely accepted method is the Ellman's assay.[9] This colorimetric assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically.[9]
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant source
-
5-Methylthiazole-4-carbohydrazide (test compound)
-
Donepezil or Physostigmine (positive control)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 5-Methylthiazole-4-carbohydrazide in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in phosphate buffer to achieve the desired final concentrations for the assay.
-
Prepare a 10 mM solution of DTNB in phosphate buffer.
-
Prepare a 14 mM solution of ATCI in phosphate buffer.
-
Prepare the AChE enzyme solution to a concentration of 400 Units/L in phosphate buffer.[10]
-
-
Assay Plate Setup (96-well plate):
-
Add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well.[9]
-
Add 10 µL of the various dilutions of 5-Methylthiazole-4-carbohydrazide to the sample wells.
-
For control wells, add 10 µL of phosphate buffer (for 0% inhibition) or a known inhibitor like Donepezil (for 100% inhibition).[9]
-
Add 45 µL of the AChE enzyme solution to all wells except the blank (no enzyme control).[10]
-
Incubate the plate at room temperature for 15 minutes.[10]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of 5-Methylthiazole-4-carbohydrazide using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological mechanism, the following diagrams have been generated.
Caption: Experimental workflow for the determination of the IC50 value of a cholinesterase inhibitor.
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A-Comparative-Guide-to-the-Cross-reactivity-Profiling-of-5-Methylthiazole-4-carbohydrazide-based-Compounds
Abstract
This guide provides a comprehensive framework for assessing the cross-reactivity of 5-Methylthiazole-4-carbohydrazide-based compounds, a class of molecules with significant therapeutic potential.[1][2] In drug discovery, ensuring target specificity is paramount to minimize off-target effects and enhance therapeutic efficacy.[3][4][5] This document outlines a multi-tiered approach, combining in silico predictive methods with robust in vitro and cell-based assays to construct a detailed cross-reactivity profile. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present comparative data for a lead compound and its analogs. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize and optimize the selectivity of novel thiazole-containing drug candidates.[3]
Introduction: The Imperative of Selectivity Profiling
The 5-methylthiazole-4-carbohydrazide scaffold is a privileged structure in medicinal chemistry, forming the basis for compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.[2][6][7][8] However, the inherent reactivity of the thiazole ring and its derivatives necessitates a thorough evaluation of their interaction with a broad spectrum of biological targets.[1] Off-target interactions can lead to unforeseen toxicity or a misleading interpretation of a compound's mechanism of action.[3] Therefore, a systematic and comprehensive cross-reactivity profiling strategy is not just a regulatory requirement but a critical step in the rational design of safe and effective therapeutics.[4][5]
This guide will focus on a lead compound, MTC-1 , and two of its analogs, MTC-2 and MTC-3 , to illustrate the process of comparative cross-reactivity profiling. The primary therapeutic target for this series is a specific protein kinase involved in a cancer-related signaling pathway.
The Tiered Approach to Cross-Reactivity Profiling
A tiered approach is the most efficient and cost-effective strategy for determining compound selectivity.[9] This involves progressing from broad, predictive methods to more focused and biologically relevant assays.
Tier 1: In Silico Prediction of Potential Off-Targets
The initial step involves computational methods to forecast potential off-target interactions.[3] This allows for the early identification of potential liabilities and helps in prioritizing experimental resources.
-
Methodology: Structure-based virtual screening of MTC-1, MTC-2, and MTC-3 against a comprehensive library of protein structures, particularly focusing on the human kinome due to the primary target class.[4][5][10] Similarity-based approaches, comparing the chemical features of the test compounds to known promiscuous ligands, can also be employed.
-
Rationale: This approach leverages the vast amount of publicly available structural and pharmacological data to make informed predictions about potential cross-reactivity.[10][11] It is a rapid and inexpensive way to narrow down the list of potential off-targets for subsequent experimental validation.
Tier 2: In Vitro Biochemical Assays
The second tier involves in vitro screening against a broad panel of purified enzymes and receptors. This provides direct evidence of binding or inhibition and allows for the determination of potency against off-targets.
-
Methodology:
-
Kinome Scanning: Profiling the compounds against a large panel of recombinant human kinases at a single high concentration (e.g., 10 µM) to identify initial hits.[9][12] Follow-up dose-response curves are then generated for any kinase showing significant inhibition (e.g., >70%) to determine the IC50 value.[9]
-
Broad Target Panels: Screening against other common off-target classes such as G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.
-
-
Rationale: Kinome scanning is crucial as many kinase inhibitors exhibit polypharmacology, binding to multiple kinases due to the conserved nature of the ATP-binding pocket.[12][13] Screening against broader panels helps to identify any unanticipated off-target activities.[9]
Tier 3: Cell-Based Assays for Functional Relevance
The final tier aims to confirm the functional consequences of off-target engagement in a more physiologically relevant context.
-
Methodology:
-
Cellular Thermal Shift Assay (CETSA): This biophysical method measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[12] An increase in the melting temperature (Tm) of a protein in the presence of a compound indicates a direct interaction.
-
Phospho-protein Profiling: Using antibody-based arrays or mass spectrometry to assess changes in the phosphorylation status of key signaling proteins in cells treated with the compounds. This can reveal the downstream effects of off-target kinase inhibition.
-
Phenotypic Screening: Assessing the cellular phenotype of compound treatment in various cell lines to identify effects inconsistent with the intended on-target activity.[3]
-
-
Rationale: Cell-based assays provide crucial information on whether an in vitro identified off-target interaction translates into a functional effect within the complex cellular environment.[12] CETSA is particularly valuable for confirming direct target engagement in a cellular context.[12]
Experimental Protocols
Kinome Scanning Protocol
Objective: To determine the inhibitory activity of MTC compounds against a broad panel of protein kinases.
Materials:
-
Recombinant human kinases (e.g., from a commercial vendor like Thermo Fisher Scientific's SelectScreen® Kinase Profiling Services).[10]
-
ATP and appropriate kinase-specific peptide substrates.
-
Test compounds (MTC-1, MTC-2, MTC-3) dissolved in DMSO.
-
Assay buffer and detection reagents.
-
Microplate reader.
Procedure:
-
Prepare a master plate with serial dilutions of the test compounds in DMSO.
-
In an assay plate, add the kinase, the peptide substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for the recommended time.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., fluorescence or luminescence) on a microplate reader.
-
Calculate the percent inhibition for each compound at each concentration.
-
For kinases showing significant inhibition, perform a full dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) Protocol
Objective: To confirm the direct binding of MTC compounds to their on- and off-targets in a cellular environment.
Materials:
-
Cultured cells expressing the target proteins.
-
Test compounds (MTC-1, MTC-2, MTC-3) dissolved in DMSO.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer.
-
PCR tubes or strips.
-
Thermal cycler.
-
SDS-PAGE and Western blotting reagents.
-
Antibodies against the target proteins.
Procedure:
-
Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes).
-
Cool the samples on ice.
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction by SDS-PAGE and Western blotting using antibodies specific to the target proteins.
-
Quantify the band intensities to determine the amount of soluble protein at each temperature.
-
Plot the fraction of soluble protein as a function of temperature to generate a melting curve and determine the Tm.
Comparative Cross-Reactivity Data
The following table summarizes the cross-reactivity data for MTC-1, MTC-2, and MTC-3 against a selection of kinases. The on-target kinase is designated as "Target Kinase A".
| Kinase | MTC-1 (IC50, nM) | MTC-2 (IC50, nM) | MTC-3 (IC50, nM) |
| Target Kinase A (On-Target) | 15 | 25 | 50 |
| Kinase B | 250 | >10,000 | 1,500 |
| Kinase C | 800 | 5,000 | >10,000 |
| Kinase D | >10,000 | >10,000 | >10,000 |
| Kinase E | 1,200 | 8,000 | 9,500 |
Interpretation:
-
MTC-1 shows high potency for the intended target but also significant off-target activity against Kinase B and Kinase C.
-
MTC-2 demonstrates improved selectivity, with significantly weaker inhibition of the tested off-target kinases compared to MTC-1.
-
MTC-3 has lower on-target potency but maintains a good selectivity profile.
This data highlights the importance of structure-activity relationship (SAR) studies to optimize both potency and selectivity.[3]
Visualizing Workflows and Pathways
Experimental Workflow for Cross-Reactivity Profiling
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducibility of Synthetic Protocols for 5-Methylthiazole-4-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the consistent and reliable synthesis of key intermediates is paramount. 5-Methylthiazole-4-carbohydrazide is a significant building block in the creation of various biologically active compounds. However, the reproducibility of its synthesis can be a critical bottleneck, impacting timelines and research outcomes. This guide provides an in-depth, comparative analysis of the available synthetic protocols for 5-methylthiazole-4-carbohydrazide, with a focus on reproducibility, efficiency, and practical considerations for the laboratory setting.
Introduction: The Significance of 5-Methylthiazole-4-carbohydrazide
The thiazole moiety is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents. The carbohydrazide functional group serves as a versatile handle for the construction of more complex molecular architectures, often through the formation of hydrazones and other derivatives. The reliable synthesis of 5-Methylthiazole-4-carbohydrazide is, therefore, a crucial first step in the discovery and development of novel therapeutics. This guide will dissect the common synthetic routes, offering insights into the nuances that govern their success and reproducibility.
Synthetic Pathways to 5-Methylthiazole-4-carbohydrazide: A Two-Stage Approach
The synthesis of 5-Methylthiazole-4-carbohydrazide is typically achieved in two main stages:
-
Formation of the Thiazole Core: Synthesis of a stable precursor, typically ethyl 5-methylthiazole-4-carboxylate.
-
Hydrazinolysis: Conversion of the ethyl ester to the desired carbohydrazide.
The reproducibility of the overall synthesis is highly dependent on the efficiency and reliability of the first stage. We will explore and compare the two most prevalent methods for the synthesis of the ethyl ester precursor.
Protocol 1: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and widely used method for the formation of thiazole rings.[1][2][3] This protocol involves the condensation of an α-haloketone with a thioamide. For the synthesis of ethyl 5-methylthiazole-4-carboxylate, ethyl 2-chloroacetoacetate serves as the α-haloketone and formamide is used to provide the unsubstituted nitrogen and sulfur atoms required for the thiazole ring.
Reaction Mechanism & Rationale
The reaction proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. The choice of ethanol as a solvent is crucial as it facilitates the dissolution of the reactants and provides a suitable medium for the condensation reaction. The reflux temperature of ethanol is generally sufficient to drive the reaction to completion without significant decomposition of the starting materials or product.
Detailed Experimental Protocol
Materials:
-
Ethyl 2-chloroacetoacetate
-
Formamide
-
Absolute Ethanol
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve formamide (1.0 equivalent) in absolute ethanol (10 volumes).
-
To the stirred solution, add ethyl 2-chloroacetoacetate (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture until effervescence ceases.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add ethyl acetate (3 x 20 mL) to extract the product.
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford pure ethyl 5-methylthiazole-4-carboxylate.
Reproducibility & Troubleshooting
The Hantzsch synthesis is generally considered a robust and reproducible method. However, several factors can influence the yield and purity of the product:
-
Purity of Reactants: The purity of ethyl 2-chloroacetoacetate is critical. Impurities can lead to side reactions and lower yields.
-
Reaction Time and Temperature: Over-refluxing or excessively high temperatures can lead to the formation of byproducts. Careful monitoring by TLC is essential.
-
Neutralization Step: Incomplete neutralization can result in the isolation of the product as a salt, affecting its solubility and subsequent purification.
-
Purification: The final product may require careful column chromatography to remove unreacted starting materials and byproducts.
Protocol 2: One-Pot Synthesis from Ethyl Acetoacetate
A more recent and efficient alternative to the classical Hantzsch synthesis is a one-pot procedure that starts from the readily available ethyl acetoacetate.[4][5][6][7] This method avoids the isolation of the intermediate α-haloketone, thereby streamlining the process and potentially increasing the overall yield.
Reaction Mechanism & Rationale
This one-pot synthesis involves the in-situ formation of ethyl 2-bromoacetoacetate by reacting ethyl acetoacetate with N-bromosuccinimide (NBS). The resulting α-haloketone then reacts with a thioamide in the same pot to form the thiazole ring. The use of a water/THF solvent system facilitates the initial bromination and the subsequent cyclization.
Detailed Experimental Protocol
Materials:
-
Ethyl acetoacetate
-
N-bromosuccinimide (NBS)
-
Thiourea (can be adapted for formamide)
-
Water
-
Tetrahydrofuran (THF)
-
Ammonia solution
-
Ethyl acetate
Procedure:
-
To a mixture of ethyl acetoacetate (1.0 equivalent) in water and THF, add NBS (1.2 equivalents) below 0°C.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by TLC.
-
Add thiourea (1.0 equivalent) and heat the reaction mixture to 80°C for 2 hours.
-
After cooling to room temperature, filter the reaction mixture to remove any insoluble substances.
-
Add ammonia solution to the filtrate to precipitate the product.
-
Stir the resulting mixture at room temperature for 10 minutes and then filter.
-
Wash the filter cake with water and recrystallize from ethyl acetate to obtain the pure product.
Reproducibility & Troubleshooting
This one-pot method can offer higher yields and simpler workup compared to the traditional Hantzsch synthesis. However, careful control of the reaction conditions is crucial for reproducibility:
-
Temperature Control: The initial bromination with NBS is exothermic and should be carried out at low temperatures to avoid side reactions.
-
Stoichiometry of NBS: Using a slight excess of NBS ensures complete conversion of the ethyl acetoacetate.
-
pH Adjustment: The final precipitation of the product is pH-dependent. Careful addition of ammonia is necessary to maximize the yield.
-
Adaptation for Unsubstituted Thiazole: While the cited protocol uses thiourea to produce a 2-amino-thiazole, this method can be adapted by using formamide or a similar reagent to obtain the desired unsubstituted thiazole ring. This adaptation may require optimization of the reaction conditions.
Comparison of Protocols for Ethyl 5-Methylthiazole-4-carboxylate Synthesis
| Parameter | Hantzsch Thiazole Synthesis | One-Pot Synthesis |
| Starting Materials | Ethyl 2-chloroacetoacetate, Formamide | Ethyl acetoacetate, NBS, Formamide (adapted) |
| Number of Steps | One-step (from α-haloketone) | One-pot, two-step (in-situ α-halogenation) |
| Typical Yield | Moderate to Good | Good to Excellent[5] |
| Workup Complexity | More complex (neutralization, extraction, chromatography) | Simpler (filtration, recrystallization) |
| Reproducibility | Generally good with pure starting materials | Highly dependent on temperature and stoichiometric control |
| Key Advantage | Well-established and widely understood | Higher efficiency and atom economy |
| Potential Drawback | Requires handling of lachrymatory α-haloketone | Requires careful control of exothermic bromination |
Final Stage: Hydrazinolysis of Ethyl 5-Methylthiazole-4-carboxylate
The conversion of the ethyl ester to 5-Methylthiazole-4-carbohydrazide is a standard and generally high-yielding reaction.
Reaction Mechanism & Rationale
Hydrazinolysis is a nucleophilic acyl substitution reaction where hydrazine hydrate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. The reaction is typically carried out in an alcoholic solvent, such as ethanol, under reflux to drive the reaction to completion.
Detailed Experimental Protocol
Materials:
-
Ethyl 5-methylthiazole-4-carboxylate
-
Hydrazine hydrate (80% solution in water)
-
Absolute Ethanol
Procedure:
-
In a round-bottom flask, dissolve ethyl 5-methylthiazole-4-carboxylate (1.0 equivalent) in absolute ethanol.
-
Add hydrazine hydrate (2.0 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, 5-Methylthiazole-4-carbohydrazide, will often precipitate out of the solution upon cooling.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
Reproducibility & Troubleshooting
This step is typically highly reproducible. However, a few points should be considered:
-
Purity of the Ester: The purity of the starting ethyl ester will directly impact the purity of the final carbohydrazide.
-
Excess Hydrazine: Using a slight excess of hydrazine hydrate ensures the complete conversion of the ester.
-
Reaction Time: The reaction should be monitored by TLC to ensure it goes to completion. Incomplete reaction will result in a mixture of the ester and the hydrazide, which can be difficult to separate.
-
Product Isolation: If the product does not precipitate upon cooling, the solvent can be partially removed under reduced pressure to induce crystallization.
Self-Validation and Trustworthiness
To ensure the integrity of the synthesis, each protocol should incorporate self-validating checkpoints:
-
In-Process TLC Monitoring: Regular TLC analysis at each stage of the reaction allows for real-time assessment of reaction completion and the formation of any byproducts.
-
Spectroscopic Characterization: The identity and purity of the intermediate ester and the final carbohydrazide product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.
-
Melting Point Analysis: A sharp melting point for the final crystalline product is a good indicator of its purity.
Visualization of Synthetic Workflows
Sources
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Navigating the Safe Disposal of 5-Methylthiazole-4-carbohydrazide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. 5-Methylthiazole-4-carbohydrazide, a heterocyclic compound incorporating both a thiazole ring and a carbohydrazide functional group, requires meticulous disposal procedures due to its potential hazards. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.
Hazard Profile and Risk Assessment: Understanding the "Why"
-
Thiazole Derivatives: Thiazole and its derivatives are common scaffolds in pharmaceuticals and other biologically active compounds.[1][2] While some thiazole derivatives are relatively benign, others can be harmful, and their synthesis can generate hazardous waste.[1][2]
-
Carbohydrazide and Hydrazide Compounds: Carbohydrazide is classified as harmful if swallowed, a skin and eye irritant, and toxic to aquatic life with long-lasting effects.[3][4] Hydrazine compounds, in general, are known for their toxicity, corrosivity, and potential carcinogenicity.[5][6]
Given these characteristics, it is prudent to treat 5-Methylthiazole-4-carbohydrazide as a hazardous substance, necessitating careful handling and disposal to prevent harm to personnel and the environment.
Table 1: Summary of Potential Hazards and Necessary Precautions
| Hazard Category | Potential Risks Associated with 5-Methylthiazole-4-carbohydrazide | Recommended Precautions |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[3] | Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and eye protection. Handle in a well-ventilated area or a chemical fume hood.[5][7] |
| Skin and Eye Irritation | May cause skin and serious eye irritation.[3][8] | Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[9] |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[3][4] | Prevent release into the environment.[10] Collect spillage and dispose of as hazardous waste.[3] |
| Reactivity | Potential for reactivity, especially with oxidizing agents.[9] | Store away from incompatible materials.[11] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 5-Methylthiazole-4-carbohydrazide for disposal, it is imperative to be outfitted with the correct PPE. This is a non-negotiable aspect of laboratory safety.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in conjunction with goggles if there is a risk of splashing.[6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[6] Always inspect gloves for any signs of degradation before use.
-
Body Protection: A lab coat is essential to protect against skin contact.
-
Respiratory Protection: All handling of 5-Methylthiazole-4-carbohydrazide waste should be conducted within a certified chemical fume hood to minimize inhalation of any dust or vapors.[7]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of 5-Methylthiazole-4-carbohydrazide waste. This workflow is designed to mitigate risks and ensure regulatory compliance.
Experimental Protocol: Waste Collection and Disposal
-
Segregation of Waste: It is critical to segregate 5-Methylthiazole-4-carbohydrazide waste from other chemical waste streams.[5] Do not mix it with solvents, acids, bases, or other reactive chemicals. This prevents potentially hazardous reactions.
-
Waste Container: Use a dedicated, clearly labeled, and sealable hazardous waste container. The container should be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).
-
Labeling: The waste container must be labeled with the full chemical name, "5-Methylthiazole-4-carbohydrazide," and the appropriate hazard pictograms (e.g., harmful, irritant, environmentally hazardous).
-
Collection of Solid Waste:
-
Carefully sweep up any solid waste using a brush and dustpan, minimizing dust generation.
-
Place the collected solid waste into the designated hazardous waste container.
-
-
Collection of Contaminated Materials:
-
Any materials contaminated with 5-Methylthiazole-4-carbohydrazide, such as weighing paper, gloves, and disposable labware, should also be placed in the same hazardous waste container.
-
-
Decontamination of Glassware:
-
Rinse any contaminated glassware with a suitable solvent (e.g., ethanol or acetone) in a chemical fume hood.
-
Collect the rinse solvent as hazardous waste in a separate, appropriately labeled container.
-
After the initial rinse, the glassware can be washed with soap and water.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[11]
-
-
Final Disposal:
Diagram 1: Disposal Workflow for 5-Methylthiazole-4-carbohydrazide
Sources
- 1. Emerging green synthetic routes for thiazole and its derivatives: Current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. tcichemicals.com [tcichemicals.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. artscimedia.case.edu [artscimedia.case.edu]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. chemstock.ae [chemstock.ae]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
